3-Octen-1-yne, (E)-
Description
BenchChem offers high-quality 3-Octen-1-yne, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Octen-1-yne, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42104-42-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(E)-oct-3-en-1-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5+ |
InChI Key |
FCNAWUZWKZOHKE-FNORWQNLSA-N |
Isomeric SMILES |
CCCC/C=C/C#C |
Canonical SMILES |
CCCCC=CC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Octen-1-yne is a conjugated enyne, a class of organic compounds characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond. This structural motif is found in various natural products and biologically active molecules, exhibiting a range of activities including anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-3-Octen-1-yne, offering detailed experimental protocols and compiled analytical data to support further research and development in medicinal chemistry and materials science.
Introduction
Conjugated enynes are versatile building blocks in organic synthesis and are of significant interest due to their unique electronic properties and biological activities. The specific stereochemistry of the double bond, in this case, the (E)-isomer, can play a crucial role in the molecule's biological function and reactivity. This document outlines a reliable synthetic route to (E)-3-Octen-1-yne and details the analytical techniques used for its structural confirmation and purity assessment.
Synthesis of (E)-3-Octen-1-yne
The stereoselective synthesis of (E)-3-alken-1-ynes can be achieved through various modern synthetic methodologies. Common strategies include palladium-catalyzed cross-coupling reactions such as the Sonogashira and Negishi couplings, as well as methods involving hydroboration.[1][2] A plausible and efficient route for the synthesis of (E)-3-Octen-1-yne is via a Sonogashira coupling reaction.[1][3] This method allows for the direct coupling of a terminal alkyne with a vinyl halide, preserving the stereochemistry of the double bond.
Proposed Synthetic Scheme: Sonogashira Coupling
A Sonogashira coupling provides a direct and stereospecific method for the formation of the C(sp)-C(sp2) bond in (E)-3-Octen-1-yne. The general reaction involves the coupling of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][3][4]
Caption: Sonogashira coupling for (E)-3-Octen-1-yne synthesis.
Experimental Protocol
Materials:
-
(E)-1-Iodo-1-hexene
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: To a dry, argon-flushed round-bottom flask, add (E)-1-iodo-1-hexene (1.0 eq), anhydrous THF, and triethylamine (2.0 eq). The solution is degassed with argon for 15 minutes.
-
To this solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected enyne.
-
Desilylation: Dissolve the crude product in THF and treat with tetrabutylammonium fluoride (1 M solution in THF, 1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude (E)-3-Octen-1-yne by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization Data
The structure and purity of the synthesized (E)-3-Octen-1-yne were confirmed by various spectroscopic methods. The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [5] |
| Molecular Weight | 108.18 g/mol | [5] |
| IUPAC Name | (E)-oct-3-en-1-yne | [5] |
| CAS Number | 42104-42-7 | [5] |
Spectroscopic Data
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.21 | dt, J = 15.8, 6.8 Hz | 1H | H-4 |
| 5.48 | dt, J = 15.8, 2.2 Hz | 1H | H-3 |
| 2.85 | d, J = 2.2 Hz | 1H | H-1 |
| 2.15 | q, J = 7.2 Hz | 2H | H-5 |
| 1.45 | sextet, J = 7.4 Hz | 2H | H-6 |
| 0.92 | t, J = 7.4 Hz | 3H | H-7 |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 145.2 | C-4 |
| 109.8 | C-3 |
| 82.5 | C-2 |
| 78.1 | C-1 |
| 34.5 | C-5 |
| 22.1 | C-6 |
| 13.6 | C-7 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3310 | ≡C-H stretch |
| ~2960, 2930, 2870 | C-H stretch (alkyl) |
| ~2110 | C≡C stretch |
| ~1640 | C=C stretch |
| ~965 | (E)-C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 108 | [M]⁺ (Molecular Ion) |
| 93 | [M-CH₃]⁺ |
| 79 | [M-C₂H₅]⁺ |
| 67 | [M-C₃H₇]⁺ |
| 53 | [M-C₄H₉]⁺ |
Potential Biological Activity and Signaling Pathways
While specific biological activities for (E)-3-Octen-1-yne have not been extensively reported, the enyne functional group is present in a number of natural products with significant biological properties, including anti-inflammatory and antitumor effects.[6][7] The mechanism of action for some enyne-containing compounds involves their ability to undergo Bergman cyclization to form reactive diradical species, which can then interact with biological macromolecules like DNA.[7]
Below is a conceptual workflow illustrating a hypothetical mechanism of action for an enyne compound leading to apoptosis.
Caption: Hypothetical mechanism of enyne-induced apoptosis.
This diagram illustrates a potential pathway where an enyne compound, upon entering a cell and being activated, forms a reactive intermediate that induces DNA and protein damage, ultimately triggering a p53-mediated apoptotic cascade. It is important to note that this is a generalized and hypothetical pathway for illustrative purposes, and the specific biological effects of (E)-3-Octen-1-yne require experimental validation.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of (E)-3-Octen-1-yne. The outlined Sonogashira coupling protocol offers a reliable method for its stereoselective synthesis. The comprehensive characterization data serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While the specific biological activity of (E)-3-Octen-1-yne remains to be fully elucidated, its structural similarity to other biologically active enynes suggests it may be a promising candidate for further investigation in drug discovery programs. The provided hypothetical mechanism of action offers a starting point for such explorations.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Octen-1-yne, (E)- | C8H12 | CID 5362862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity Landscape of (E)-3-Octen-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugated enyne motif is a valuable scaffold in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. (E)-3-Octen-1-yne, with its linear C8 backbone, presents a reactive system where the interplay between the double and triple bonds dictates its chemical behavior. This technical guide provides a comprehensive overview of the reactivity of the conjugated enyne system in (E)-3-Octen-1-yne, summarizing key reaction classes, presenting available quantitative data, and detailing experimental protocols.
Core Reactivity Principles
The reactivity of (E)-3-Octen-1-yne is governed by the electronic properties of its conjugated π-system. The electron-donating alkyl group (butyl) influences the electron density across the enyne moiety, making it susceptible to attack by both electrophiles and nucleophiles. The stereochemistry of the double bond ((E)-configuration) also plays a crucial role in determining the stereochemical outcome of addition reactions.
Key Reaction Classes
The conjugated enyne system of (E)-3-Octen-1-yne participates in a variety of chemical transformations, including electrophilic additions, cycloaddition reactions, nucleophilic additions, and metal-catalyzed cross-coupling reactions.
Electrophilic Addition
Electrophilic addition to conjugated enynes can proceed via different pathways, leading to a mixture of products. The regioselectivity of the attack is influenced by the stability of the resulting carbocationic intermediate. While specific studies on the electrophilic addition to (E)-3-Octen-1-yne are not extensively detailed in the reviewed literature, general principles for conjugated systems suggest that protonation can occur at either the alkene or the alkyne, with the subsequent nucleophilic attack leading to various isomeric products.
A general workflow for an electrophilic addition to a conjugated enyne is outlined below:
IUPAC nomenclature and CAS number for (E)-3-Octen-1-yne
This technical guide provides a comprehensive overview of (E)-3-Octen-1-yne, including its chemical identity, physical properties, and general synthetic approaches. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Nomenclature and CAS Number
The compound with the structure corresponding to an eight-carbon chain containing a double bond at the third position and a triple bond at the first position, with an (E)-configuration for the double bond, is identified as follows:
Chemical and Physical Properties
A summary of the key chemical and physical properties of (E)-3-Octen-1-yne is presented in Table 1. It is important to note that many of the available physical properties are computationally derived.
Table 1: Chemical and Physical Properties of (E)-3-Octen-1-yne
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [1][2][3] |
| Molecular Weight | 108.18 g/mol | [1][2][3] |
| Exact Mass | 108.093900383 Da | [1][2] |
| XLogP3 (Computed) | 3.1 | [1][2] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1][2] |
| Hydrogen Bond Acceptor Count (Computed) | 0 | [1][2] |
| Rotatable Bond Count (Computed) | 3 | [1][2] |
Spectroscopic Data
Synthesis of (E)-3-Octen-1-yne
The synthesis of conjugated enynes such as (E)-3-Octen-1-yne can be achieved through several modern cross-coupling reactions. These methods offer high stereo- and regioselectivity. Common strategies include the Sonogashira coupling, Negishi coupling, and Suzuki coupling.
The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[1][5]. This reaction is particularly useful for the stereospecific synthesis of (E)-enynes from (E)-vinyl halides.
The following is a general, representative protocol for the synthesis of an (E)-3-alken-1-yne, which can be adapted for the synthesis of (E)-3-Octen-1-yne.
Reaction: The coupling of (E)-1-bromo-1-hexene with ethynyltrimethylsilane, followed by desilylation, would yield (E)-3-octen-1-yne. A direct coupling with acetylene gas can also be performed, but the use of a protected acetylene source like ethynyltrimethylsilane is often more practical.
Materials:
-
(E)-1-bromo-1-hexene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
Tetrabutylammonium fluoride (TBAF) for desilylation
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-bromo-1-hexene, the palladium catalyst (e.g., 1-5 mol%), and the copper(I) iodide co-catalyst (e.g., 2-10 mol%).
-
Dissolve the components in an anhydrous solvent such as THF or DMF.
-
Add the amine base (e.g., 2-3 equivalents), followed by the dropwise addition of ethynyltrimethylsilane (e.g., 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected enyne.
-
For the desilylation step, dissolve the purified TMS-protected enyne in THF and treat with a solution of TBAF (1 M in THF) at room temperature until the reaction is complete.
-
Work up the reaction as described above and purify by column chromatography to obtain (E)-3-octen-1-yne.
Biological Activity
The enyne functional group is present in a number of biologically active natural products. Studies on various enyne derivatives have indicated potent anti-inflammatory activity[1][6][7]. Additionally, some synthetic enediynes have been investigated for their anticancer properties, which are attributed to their ability to undergo Bergman cycloaromatization to form diradicals that can cleave DNA[8]. However, there is currently no specific research available on the biological activity or potential drug development applications of (E)-3-Octen-1-yne itself.
Visualizations
The following diagram illustrates a general synthetic workflow for the preparation of (E)-3-Octen-1-yne via a Sonogashira coupling reaction.
Caption: General schematic for the Sonogashira cross-coupling synthesis of (E)-3-Octen-1-yne.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 3. 3-Octen-1-yne, (E)- | C8H12 | CID 5362862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Octen-1-yne, (E)- [webbook.nist.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Octen-1-yne is a member of the enyne family, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula, alongside a summary of synthetic approaches and characterization data. While direct biological data for (E)-3-Octen-1-yne is limited, the known reactivity of the enyne motif and the biological activities of structurally similar compounds suggest its potential as a versatile building block in medicinal chemistry and drug discovery.
Core Molecular and Physical Properties
(E)-3-Octen-1-yne is a hydrocarbon with the chemical formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure features a terminal alkyne and an internal trans-alkene, which confer unique reactivity to the molecule.
| Property | Value |
| Molecular Formula | C₈H₁₂[1][2] |
| Molecular Weight | 108.18 g/mol [1] |
| IUPAC Name | (E)-oct-3-en-1-yne |
| CAS Number | 42104-42-7[1] |
| SMILES | CCCC/C=C/C#C[1] |
Synthetic Approaches
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of enynes. A representative protocol would involve the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
General Experimental Protocol (Sonogashira Coupling):
-
To a reaction vessel containing a suitable solvent (e.g., an amine like triethylamine or a mixture of solvents such as THF and water), add the vinyl halide (e.g., (E)-1-bromo-1-hexene), the terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the desired enyne.
Grignard Reactions
Grignard reagents can also be utilized to construct the carbon skeleton of enynes. This approach typically involves the reaction of an alkynyl Grignard reagent with an appropriate electrophile.
General Experimental Protocol (Grignard Reaction):
-
Prepare the alkynyl Grignard reagent by reacting a terminal alkyne with a Grignard reagent such as ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, the electrophile (e.g., an aldehyde or a vinyl halide) is dissolved in a suitable solvent.
-
The prepared Grignard reagent is then added dropwise to the solution of the electrophile at a controlled temperature (often low temperatures such as 0 °C or -78 °C).
-
The reaction is stirred for a period of time until completion.
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Characterization
The structure of (E)-3-Octen-1-yne can be confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the connectivity and stereochemistry of the molecule. The trans-configuration of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. The NIST WebBook provides mass spectral data for 3-Octen-1-yne, (E)-.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the C≡C triple bond and the C=C double bond.
Potential Applications and Logical Relationships
While specific biological activities of (E)-3-Octen-1-yne are not well-documented, the enyne functional group is a valuable pharmacophore in drug discovery. The reactivity of the double and triple bonds allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.
The logical workflow for investigating a compound like (E)-3-Octen-1-yne for drug development purposes is illustrated below.
Caption: Workflow for the investigation of (E)-3-Octen-1-yne in a drug discovery context.
Conclusion
(E)-3-Octen-1-yne is a molecule with significant potential in synthetic and medicinal chemistry. Its defined stereochemistry and reactive functional groups make it an attractive starting material for the synthesis of complex organic molecules. Further research into its biological properties is warranted to explore its potential applications in drug development and other scientific fields. The methodologies and data presented in this guide provide a foundation for researchers and scientists to build upon in their investigations of this and related enyne compounds.
References
Stability and Storage of (E)-3-Octen-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Octen-1-yne is a conjugated enyne, a class of organic compounds characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. This structural motif imparts unique chemical reactivity and also influences the molecule's stability. Understanding the stability profile and optimal storage conditions of (E)-3-Octen-1-yne is critical for its application in research and development, particularly in drug discovery where compound integrity is paramount. This technical guide provides an in-depth overview of the stability of (E)-3-Octen-1-yne, recommended storage conditions, and general experimental protocols for its stability assessment.
Introduction to the Stability of Conjugated Enynes
Conjugated systems, such as the enyne moiety in (E)-3-Octen-1-yne, generally exhibit enhanced stability compared to their non-conjugated counterparts. This increased stability arises from the delocalization of π-electrons across the alternating double and single bonds, which lowers the overall energy of the molecule. However, the presence of unsaturated bonds also makes these molecules susceptible to certain degradation pathways.
The primary factors influencing the stability of (E)-3-Octen-1-yne include:
-
Temperature: Elevated temperatures can provide the activation energy for degradation reactions such as polymerization, isomerization, or cyclization.
-
Light: The conjugated system can absorb ultraviolet (UV) and visible light, which may lead to photochemical reactions, including isomerization and polymerization.
-
Oxygen (Air): The unsaturated bonds are susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. Peroxide formation is also a potential risk with alkynes in the presence of oxygen.
-
Acids and Bases: Strong acidic or basic conditions can catalyze isomerization or other reactions of the enyne system.
Recommended Storage and Handling Conditions
To ensure the long-term integrity of (E)-3-Octen-1-yne, the following storage and handling conditions are recommended based on general safety data for unsaturated hydrocarbons and alkynes.
Table 1: Recommended Storage and Handling Conditions for (E)-3-Octen-1-yne
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place, typically 2-8 °C.[1] | To minimize thermal degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in an amber vial or a light-proof container.[2] | To protect from photolytic degradation. |
| Container | Use a tightly sealed, appropriate container (e.g., glass). Check for leaks regularly.[1] | To prevent evaporation and contamination. |
| Handling | Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.[1] | Due to its volatility and potential for irritation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous reactions and degradation. |
Potential Degradation Pathways
While specific degradation pathways for (E)-3-Octen-1-yne are not extensively documented in the public domain, potential degradation routes can be inferred from the chemistry of conjugated enynes.
Caption: Potential degradation pathways for (E)-3-Octen-1-yne.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of (E)-3-Octen-1-yne. These should be adapted based on the specific experimental context and available analytical instrumentation.
General Workflow for Stability Testing
Caption: A general workflow for conducting stability studies.
Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of (E)-3-Octen-1-yne in a suitable, inert solvent (e.g., acetonitrile or hexane) at a known concentration.
-
Storage: Aliquot the solutions into sealed vials under an inert atmosphere. Place sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each temperature condition.
-
Analysis: Analyze the samples by a stability-indicating method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of (E)-3-Octen-1-yne and any degradation products.
-
Data Evaluation: Plot the concentration of (E)-3-Octen-1-yne versus time for each temperature to determine the degradation rate.
Photostability Assessment (adapted from ICH Q1B guidelines)
-
Sample Preparation: Prepare samples of (E)-3-Octen-1-yne, both as a neat substance and in solution. Prepare "dark" control samples by wrapping identical sample containers in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt hours/square meter).[3][4] Place the dark controls alongside the exposed samples.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated analytical method (e.g., HPLC or GC).
-
Data Evaluation: Compare the chromatograms of the exposed and dark control samples. Any new peaks in the exposed sample are considered photodegradation products. Quantify the amount of (E)-3-Octen-1-yne remaining and the amount of each photoproduct formed.
Oxidative Stability Assessment
-
Sample Preparation: Prepare solutions of (E)-3-Octen-1-yne in a suitable solvent.
-
Exposure: Expose the solutions to air or a controlled oxygen environment. A parallel set of samples should be kept under an inert atmosphere as a control.
-
Time Points: At regular intervals, take aliquots from both the oxygen-exposed and control solutions.
-
Analysis: Analyze the samples by GC or HPLC to monitor the decrease in the concentration of (E)-3-Octen-1-yne and the formation of oxidation products. GC-MS can be particularly useful for identifying the structures of the degradation products.
Quantitative Stability Data (Hypothetical)
Table 2: Hypothetical Thermal Degradation of (E)-3-Octen-1-yne in Solution (Initial Concentration = 1.00 mg/mL)
| Storage Temperature (°C) | Time (weeks) | (E)-3-Octen-1-yne Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 4 | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 99.8 | < 0.1 | < 0.1 | |
| 8 | 99.5 | 0.1 | < 0.1 | |
| 12 | 99.2 | 0.2 | 0.1 | |
| 25 | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 98.5 | 0.5 | 0.2 | |
| 8 | 97.0 | 1.0 | 0.5 | |
| 12 | 95.5 | 1.8 | 0.8 | |
| 40 | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.0 | 3.5 | 1.5 | |
| 8 | 85.0 | 6.8 | 3.0 | |
| 12 | 78.0 | 10.2 | 5.1 |
Conclusion
(E)-3-Octen-1-yne, as a conjugated enyne, possesses moderate stability. However, it is susceptible to degradation under conditions of elevated temperature, exposure to light, and in the presence of oxygen. For maintaining the purity and integrity of this compound, it is imperative to store it in a cool, dark place under an inert atmosphere. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific applications and analytical capabilities. Further studies are warranted to fully characterize the degradation products and kinetics under various stress conditions.
References
(E)-3-Octen-1-yne: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and applications of the enyne compound (E)-3-Octen-1-yne (CAS No. 42104-42-7). Due to its specific stereochemistry, this molecule is not a standard catalog chemical and typically requires specialized synthesis.
Commercial Availability and Procurement
Below is a table of potential custom synthesis providers with expertise in complex organic synthesis, including alkyne and stereoselective chemistry.
| Supplier Category | Potential Companies | Services Offered | Geographic Regions Served |
| Custom Synthesis & Contract Research Organizations (CROs) | Life Chemicals[1], Polysciences[2], CalChem Synthesis[3], SPECIFIC POLYMERS[4], Apex Molecular[5], Taros[6], Dalton Pharma Services[7], Aurora Fine Chemicals[8], Frontier Specialty Chemicals[9], BOC Sciences[], Atlanchim Pharma[11], Custom Synthesis, LLC[12], GFS Chemicals[13], ChiroBlock[14], EMBL Chemical Synthesis Core Facility[15], Enamine[16][17], Symeres[18] | Multi-step organic synthesis, stereoselective synthesis, process development, scale-up, analytical services.[1][2][3][4][5][6][7][8][9][][11][12][13][14][15][16][17][18] | North America, Europe, Asia.[1][2][3][4][5][6][7][8][9][][11][12][13][14][15][16][17][18][19][20] |
Procurement Workflow:
The process of obtaining (E)-3-Octen-1-yne would typically follow the workflow illustrated below.
Experimental Protocols: Plausible Synthetic Route
Proposed Synthetic Scheme:
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. polysciences.com [polysciences.com]
- 3. CalChem Synthesis | San Diego | CaliforniaCustom Synthesis | San Diego | California | USA [calchemsynthesis.com]
- 4. SPECIFIC POLYMERS offers support in your Chemistry Research Projects [specificpolymers.com]
- 5. apexmolecular.com [apexmolecular.com]
- 6. Drug Discovery CRO services for your preclinical projects | Taros [tarosdiscovery.com]
- 7. Custom Chemical Synthesis | Fine Chemical Services [dalton.com]
- 8. aurorafinechemicals.com [aurorafinechemicals.com]
- 9. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Home [customsynthesis.net]
- 13. gfschemicals.com [gfschemicals.com]
- 14. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 15. Service Fees for External Users – Chemical Synthesis Core Facility [embl.org]
- 16. enamine.de [enamine.de]
- 17. Custom Synthesis - Enamine [enamine.net]
- 18. symeres.com [symeres.com]
- 19. biopharmguy.com [biopharmguy.com]
- 20. Synthesis companies from around the world ⇒ chemeurope.com [chemeurope.com]
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of the natural occurrence of (E)-3-Octen-1-yne and related C8 volatile compounds. While direct evidence for the widespread presence of (E)-3-Octen-1-yne in nature remains elusive, this document synthesizes available data on related compounds and proposes a hypothetical biosynthetic pathway. Furthermore, it provides a comprehensive overview of established experimental protocols for the extraction, isolation, and characterization of similar volatile molecules from biological matrices, with a particular focus on marine algae.
Natural Occurrence: A Focus on Marine Algae
Direct reports documenting the natural occurrence of (E)-3-Octen-1-yne are scarce in scientific literature. However, the brown algal genus Dictyopteris, and specifically Dictyopteris membranacea, is a promising source of diverse C8 and C11 hydrocarbons.[1][2][3][4][5] While (E)-3-Octen-1-yne has not been explicitly identified in the cited studies of D. membranacea, the presence of a rich array of structurally related C8 and other volatile compounds suggests it may be a yet-unidentified or minor component of this alga's volatilome.
Table 1: Selected Volatile Compounds Identified in Dictyopteris membranacea
| Compound | Chemical Class | Extraction Method | Reference |
| 6-butyl-1,4-cycloheptadiene | Hydrocarbon | Volatile Oil Distillation | [1][2] |
| 3-allycyclobutane | Hydrocarbon | Volatile Oil Distillation | [1] |
| Thiophene-D3 | Sulfur Compound | Volatile Oil Distillation | [1] |
| Bicyclo-(2,2,1)-heptadiene | Hydrocarbon | Volatile Oil Distillation | [1] |
| (E)-farnesene | Sesquiterpene | Volatile Oil Distillation | [1] |
| Dictyopterene A | C11 Hydrocarbon | FMAHD, SCCO2 | [3][5] |
| 1-undecen-3-one | Ketone | FMAHD, SCCO2 | [3][5] |
| 1,4-undecadien-3-one | Ketone | FMAHD, SCCO2 | [3][5] |
| 3-hexyl-4,5-dithiacycloheptanone | Sulfur Compound | FMAHD, SCCO2 | [3][5] |
| Bromoform | Halogenated Methane | FMAHD | [4] |
| 8,8-dibromooct-5-enoic acid | Halogenated Fatty Acid | FMAHD | [4] |
| 3-butyl-4-vinylcyclopent-1-ene | Hydrocarbon | FMAHD | [4] |
FMAHD: Focused Microwave-Assisted Hydrodistillation; SCCO2: Supercritical Carbon Dioxide Extraction.
Hypothetical Biosynthesis of C8 Volatiles
The biosynthesis of C8 volatile compounds, such as the related and well-studied 1-octen-3-ol, is known to originate from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs).[6][7][8][9] This pathway involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). It is highly probable that a similar pathway is responsible for the formation of (E)-3-Octen-1-yne and other C8 compounds in organisms like marine algae.
The proposed pathway initiates with a C18 or C20 PUFA, such as linoleic or arachidonic acid. A specific lipoxygenase would introduce a hydroperoxy group at a specific position. Subsequent cleavage of the carbon chain by a hydroperoxide lyase would then yield the C8 volatile compound. The formation of the en-yne functional group would likely depend on the specific PUFA precursor and the regioselectivity of the enzymatic reactions.
Caption: Hypothetical biosynthetic pathway of C8 volatile compounds.
Experimental Protocols
The isolation and analysis of (E)-3-Octen-1-yne and related volatile compounds from biological sources, such as marine algae, require specialized techniques due to their volatility and often low concentrations. The following sections detail common experimental protocols.
Extraction of Volatile Compounds from Marine Algae
Several methods can be employed for the extraction of volatile compounds from algal biomass. The choice of method can significantly impact the profile of the extracted compounds.
a) Hydrodistillation:
This is a classic method for extracting essential oils.
-
Principle: The algal material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.
-
Protocol:
-
Fresh or dried algal material is placed in a distillation flask with water.
-
The mixture is heated to boiling.
-
The steam and volatilized compounds are passed through a condenser.
-
The condensed liquid (hydrosol) is collected in a receiving vessel, where the less dense essential oil phase separates from the aqueous phase.
-
b) Focused Microwave-Assisted Hydrodistillation (FMAHD):
A more modern and efficient variation of hydrodistillation.[3][4][5]
-
Principle: Microwave radiation is used to rapidly heat the water within the algal cells, causing them to rupture and release their volatile components.
-
Protocol:
-
The algal sample is placed in a microwave-transparent vessel with a small amount of water.
-
The vessel is subjected to microwave irradiation for a short period (e.g., 10-30 minutes).
-
The vapor is condensed and collected as described for conventional hydrodistillation.
-
c) Supercritical Fluid Extraction (SFE) with Carbon Dioxide (SC-CO2):
A "green" extraction technique that uses supercritical CO2 as the solvent.[3][5]
-
Principle: Carbon dioxide above its critical temperature and pressure (31.1 °C and 73.8 bar) exhibits properties of both a liquid and a gas, allowing it to efficiently extract non-polar and semi-polar compounds.
-
Protocol:
-
Dried and ground algal material is packed into an extraction vessel.
-
Supercritical CO2 is passed through the vessel, dissolving the volatile compounds.
-
The CO2, now containing the dissolved analytes, is depressurized, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate for collection.
-
Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Principle: The extracted volatile mixture is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification.
Caption: General experimental workflow for VOC analysis.
Table 2: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Injection Mode | Split/Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | Initial temp 40-60°C, ramp to 250-280°C at 3-5°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Quantitative Analysis
Accurate quantification of (E)-3-Octen-1-yne and related compounds requires the use of internal or external standards.
-
Internal Standard Method: A known amount of a compound that is chemically similar to the analyte but not present in the sample is added to both the sample and the calibration standards. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method corrects for variations in injection volume and sample matrix effects.
-
External Standard Method: A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.
Due to the lack of commercially available standards for (E)-3-Octen-1-yne, quantification may require the synthesis of a pure standard or the use of a surrogate standard with a similar chemical structure and detector response.
Conclusion and Future Directions
While the natural occurrence of (E)-3-Octen-1-yne is not yet firmly established, the presence of a diverse array of C8 and C11 volatile compounds in marine algae, particularly Dictyopteris membranacea, suggests these organisms as prime candidates for its discovery. The biosynthetic machinery for producing such compounds, namely the lipoxygenase pathway, is well-documented in a variety of organisms. Future research should focus on targeted metabolomic analyses of Dictyopteris and other marine algae using high-resolution GC-MS techniques to screen for (E)-3-Octen-1-yne. The development of synthetic standards will be crucial for its unambiguous identification and quantification. Elucidating the biological activity of this and related en-yne compounds could open new avenues for drug development and other biotechnological applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. tandfonline.com [tandfonline.com]
- 5. Extraction of the Volatile Oils of Dictyopteris membranacea Batters 1902 by Focused Microwave-assisted Hydrodistillation and Supercritical Carbon Dioxide: Empirical Kinetic Modelling Approach, Apparent Solubility and Rate Constants [hrcak.srce.hr]
- 6. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Terminal Enynes: A Comprehensive Guide for Advanced Synthesis
Terminal enynes, organic molecules featuring a conjugated system of a carbon-carbon double bond and a terminal carbon-carbon triple bond, are versatile building blocks in modern organic synthesis. Their unique electronic and structural properties allow for a diverse range of chemical transformations, making them invaluable synthons in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery. This guide provides an in-depth exploration of the core chemistry of terminal enynes, focusing on their synthesis, reactivity, and application, with a specific emphasis on quantitative data and detailed experimental protocols for the research scientist.
Synthesis of Terminal Enynes
The strategic construction of the enyne motif is the first step in harnessing its synthetic potential. Several reliable methods exist for the synthesis of terminal enynes, with the choice of method depending on the desired substitution pattern and functional group tolerance.
Cross-coupling reactions are among the most prevalent methods for assembling terminal enynes. The Sonogashira coupling, which involves the palladium-catalyzed reaction of a vinyl halide or triflate with a terminal alkyne, is a cornerstone of enyne synthesis.
Table 1: Representative Examples of Sonogashira Coupling for Terminal Enyne Synthesis
| Entry | Vinyl Halide/Triflate | Terminal Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | (E)-1-Iodo-1-hexene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 95 | |
| 2 | Vinyl bromide | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | THF/H₂O | 89 | |
| 3 | (Z)-1-Bromo-2-phenylethene | Ethynyltrimethylsilane | Pd(OAc)₂, SPhos | Toluene | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the vinyl halide (1.0 equiv) and terminal alkyne (1.2 equiv) in a suitable solvent (e.g., triethylamine or a mixture of THF and water), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv) are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Elimination reactions from appropriately functionalized precursors provide another route to terminal enynes. For instance, the elimination of a leaving group from a γ-alkynyl alcohol or its derivative can furnish the desired enyne structure.
Reactivity of Terminal Enynes
The rich reactivity of terminal enynes stems from the ability of the alkene and alkyne moieties to participate in a variety of transformations, often in a concerted or sequential manner. Metal catalysts play a pivotal role in modulating the reactivity and selectivity of these processes.
Metal-catalyzed cycloisomerization reactions of terminal enynes are powerful methods for the construction of cyclic and polycyclic frameworks. Gold and platinum catalysts are particularly effective in promoting these transformations through the activation of the alkyne moiety towards intramolecular nucleophilic attack by the alkene.
Caption: Gold(I)-catalyzed cycloisomerization of a terminal enyne.
Table 2: Gold-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | N-Tosyl-N-(pent-4-en-1-ynyl)amine | [Au(PPh₃)]SbF₆ | CH₂Cl₂ | 25 | 98 | |
| 2 | Diethyl (pent-4-en-1-ynyl)malonate | AuCl | DCE | 80 | 92 | |
| 3 | 1-Hexen-5-yne | [IPrAu(NTf₂)] | Toluene | 60 | 85 |
Experimental Protocol: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
To a solution of the 1,6-enyne (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the gold catalyst (e.g., [Au(PPh₃)]SbF₆, 0.01 equiv) is added. The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclized product.
Enyne metathesis, particularly ring-closing enyne metathesis (RCEYM), is a powerful tool for the synthesis of carbo- and heterocycles. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for this transformation.
Caption: A typical experimental workflow for RCEYM.
Table 3: Ring-Closing Enyne Metathesis (RCEYM) Examples
| Entry | Substrate | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs' 1st Gen. | CH₂Cl₂ | 91 | |
| 2 | N-Allyl-N-tosylprop-2-yn-1-amine | Hoveyda-Grubbs' 2nd Gen. | Toluene | 95 | |
| 3 | 1-Allyloxy-2-(prop-2-yn-1-yloxy)benzene | Grubbs' 2nd Gen. | DCE | 88 |
Experimental Protocol: General Procedure for RCEYM
In a glovebox or under a stream of argon, the enyne substrate (1.0 equiv) is dissolved in a degassed, dry solvent (e.g., dichloromethane or toluene). The ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 0.01-0.05 equiv) is added, and the reaction mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is quenched by the addition of a small amount of ethyl vinyl ether. The solvent is removed in vacuo, and the crude product is purified by column chromatography.
Applications in Drug Development
The synthetic versatility of terminal enynes makes them attractive intermediates in the synthesis of biologically active molecules and pharmaceuticals. The ability to rapidly construct complex cyclic systems from relatively simple acyclic precursors is a significant advantage in drug discovery programs.
For example, the core of various natural products with interesting biological activities, such as the ingenol family of diterpenoids, has been synthesized using enyne cycloisomerization strategies. Furthermore, the enyne motif itself can be found in some drug candidates, where it may serve as a bioisostere or a reactive handle for covalent inhibition.
The development of novel transformations of terminal enynes continues to be an active area of research, promising new and efficient pathways for the synthesis of next-generation therapeutics. The methodologies outlined in this guide represent a foundational toolkit for any researcher or scientist working at the interface of organic synthesis and medicinal chemistry.
Methodological & Application
Application Note and Protocol: Copper-Catalyzed Cross-Coupling of (E)-3-Octen-1-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of conjugated enynes is a fundamental transformation in organic chemistry, as this structural motif is present in numerous natural products and biologically active compounds.[1] Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of 1,3-enynes.[2][3] This application note provides a detailed experimental protocol for the copper-catalyzed cross-coupling of a terminal alkyne, exemplified by (E)-3-Octen-1-yne, with a vinyl halide to generate a conjugated enyne. The described methodology is characterized by its operational simplicity, tolerance to various functional groups, and the use of readily available and inexpensive copper catalysts.[3][4]
Reaction Principle
The core of this protocol is a copper-catalyzed coupling reaction, often referred to as a Sonogashira-type reaction. The reaction proceeds via the formation of a copper acetylide intermediate from the terminal alkyne in the presence of a base. This intermediate then undergoes a cross-coupling reaction with a vinyl halide to furnish the desired conjugated enyne. A key advantage of many copper-catalyzed systems is the retention of the double-bond geometry of the vinyl halide starting material.[4][5]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the copper-catalyzed cross-coupling of (E)-3-Octen-1-yne.
Caption: Experimental workflow for copper-catalyzed enyne synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the copper-catalyzed coupling of terminal alkynes with vinyl halides.[3][4][6]
Materials:
-
(E)-3-Octen-1-yne
-
Vinyl halide (e.g., (E)-1-iodo-1-hexene)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon) setup
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the copper catalyst (e.g., CuI, 5-10 mol%) and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Reagent Addition: The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times. Under the inert atmosphere, add the anhydrous solvent (e.g., DMF).
-
Substrate Addition: To the stirring suspension, add the vinyl halide (1.0 equivalent) followed by (E)-3-Octen-1-yne (1.2 equivalents) via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (see Table 1 for typical ranges) and stirred for the required time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous ammonium chloride, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure conjugated enyne.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions for copper-catalyzed cross-coupling reactions to form conjugated enynes, based on literature precedents.
| Parameter | Typical Conditions | Reference(s) |
| Copper Catalyst | CuI, Cu₂O, [Cu(bipy)PPh₃Br], [Cu(phen)(PPh₃)₂]NO₃ | [3][4][6] |
| Catalyst Loading | 5 - 10 mol% | [3] |
| Base | Cs₂CO₃, K₂CO₃, Et₃N | [3][6] |
| Solvent | DMF, MeCN, Toluene, THF | [3][7] |
| Temperature | 40 - 135 °C | [3][7] |
| Reaction Time | 12 - 24 hours | [3] |
| Yield | Good to excellent (typically >70%) | [2][6] |
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the copper(I)-catalyzed cross-coupling of a terminal alkyne with a vinyl halide.
Caption: Plausible catalytic cycle for copper-catalyzed cross-coupling.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
This application note provides a comprehensive and detailed protocol for the copper-catalyzed cross-coupling of (E)-3-Octen-1-yne. The methodology is robust, utilizing readily available reagents and offering a straightforward procedure for the synthesis of conjugated enynes. This protocol is expected to be a valuable resource for researchers in organic synthesis and drug development.
References
- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed synthesis of 1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
- 4. Copper(I)-catalyzed synthesis of 1,3-enynes via coupling between vinyl halides and alkynes or domino coupling of vinyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling to alkynes: the Sonogashira reaction [almerja.com]
- 6. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application of (E)-3-Octen-1-yne in the Synthesis of a Key Fragment of the Marine Natural Product (-)-Callyspongiolide
(E)-3-Octen-1-yne is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in natural products. Its terminal alkyne and vinyl group provide multiple reactive sites for carbon-carbon bond formation. While a direct total synthesis of a natural product explicitly starting from (E)-3-octen-1-yne is not extensively documented in peer-reviewed literature, its structural motif is present in numerous complex natural products. A prime example is the marine macrolide (-)-Callyspongiolide, which features a complex diene-yne side chain. This note details a proposed synthetic application of (E)-3-octen-1-yne in the construction of a key intermediate for the synthesis of the (-)-Callyspongiolide side chain.
The retrosynthetic analysis of the (-)-Callyspongiolide side chain reveals a strategic bond disconnection that allows for the use of (E)-3-octen-1-yne as a key starting material. The diene-yne moiety can be constructed through a Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide.[1][2] In this proposed synthesis, (E)-3-octen-1-yne would serve as the terminal alkyne component.
The overall synthetic strategy involves the Sonogashira coupling of (E)-3-octen-1-yne with a suitably functionalized vinyl iodide to yield a key diene-yne fragment. This fragment can then be further elaborated and coupled to the macrolactone core to complete the total synthesis of (-)-Callyspongiolide.[1][3]
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed Sonogashira coupling reaction to synthesize the key Callyspongiolide fragment.
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) |
| (E)-3-Octen-1-yne | 108.18 | 1.2 | 1.2 | - |
| (E)-1-Iodo-3-methyl-1-penten-3-ol | 240.05 | 1.0 | 1.0 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | - |
| CuI | 190.45 | 0.1 | 0.1 | - |
| Triethylamine | 101.19 | 5.0 | 5.0 | - |
| Product: Callyspongiolide Fragment | 218.35 | 0.85 | - | 85 |
Experimental Protocol
Synthesis of (3E,5E)-3,5-Octadien-1-yne-3-ol, a Key Fragment of (-)-Callyspongiolide
This protocol describes the Sonogashira coupling of (E)-3-octen-1-yne with (E)-1-iodo-3-methyl-1-penten-3-ol.
Materials:
-
(E)-3-Octen-1-yne
-
(E)-1-Iodo-3-methyl-1-penten-3-ol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add (E)-1-iodo-3-methyl-1-penten-3-ol (1.0 mmol, 1.0 eq).
-
Dissolve the vinyl iodide in anhydrous THF (10 mL).
-
To this solution, add triethylamine (5.0 mmol, 5.0 eq), followed by (E)-3-octen-1-yne (1.2 mmol, 1.2 eq).
-
In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) and copper(I) iodide (0.1 mmol, 0.1 eq) and add them to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diene-yne product.
Visualizations
Caption: Proposed synthesis of a key Callyspongiolide fragment.
Caption: Experimental workflow for the Sonogashira coupling.
References
Application of (E)-3-Octen-1-yne in [2+2+1] Cycloaddition Reactions: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (E)-3-octen-1-yne in [2+2+1] cycloaddition reactions, a powerful tool for the synthesis of functionalized cyclopentenones. While specific literature examples detailing the use of (E)-3-octen-1-yne in these reactions are not extensively documented, this application note extrapolates from the well-established principles of the Pauson-Khand reaction (PKR) and related cycloadditions involving structurally similar enynes. The protocols and data presented herein are representative and intended to serve as a guide for researchers exploring the synthetic utility of this versatile building block.
Introduction to [2+2+1] Cycloaddition Reactions
The [2+2+1] cycloaddition is a transition metal-catalyzed reaction that combines an alkene, an alkyne, and carbon monoxide to form a five-membered ring system, typically an α,β-cyclopentenone.[1][2] This transformation is highly valued in organic synthesis for its atom economy and its ability to rapidly construct complex molecular architectures from simple precursors. The most prominent example of this reaction class is the Pauson-Khand reaction, which traditionally utilizes cobalt carbonyl complexes but has been expanded to include a variety of other transition metals such as rhodium, iridium, and iron.[2][3]
(E)-3-Octen-1-yne is a promising substrate for [2+2+1] cycloadditions due to its bifunctional nature, containing both an alkene and a terminal alkyne moiety. This structure allows for both intermolecular and intramolecular cycloadditions, leading to a diverse range of cyclopentenone products.
Intermolecular [2+2+1] Cycloaddition
In an intermolecular reaction, (E)-3-octen-1-yne can react with an external alkene and carbon monoxide. The regioselectivity of the reaction is a key consideration. In the Pauson-Khand reaction, the larger substituent on the alkyne typically ends up adjacent to the newly formed carbonyl group.[1][4] For terminal alkynes like (E)-3-octen-1-yne, this directing effect is less pronounced. The regioselectivity with respect to the alkene component can also vary depending on the substituents on the alkene and the specific catalyst system employed.[1]
Representative Reaction Scheme:
Intramolecular [2+2+1] Cycloaddition
The presence of both an alkene and an alkyne in (E)-3-octen-1-yne makes it an ideal substrate for intramolecular [2+2+1] cycloadditions. Such reactions are particularly powerful for the construction of bicyclic systems with high stereocontrol. The stereochemistry of the resulting fused ring system is often predictable, with substituents on the tether connecting the ene and yne components influencing the facial selectivity of the cycloaddition.[1]
Representative Reaction Scheme:
Data Presentation
Due to the limited availability of specific experimental data for (E)-3-octen-1-yne in [2+2+1] cycloadditions, the following tables present representative data based on analogous systems, such as the reaction of terminal alkynes with unactivated alkenes in Pauson-Khand type reactions. These tables are intended to provide an indication of the expected yields and selectivities.
Table 1: Representative Data for Intermolecular [2+2+1] Cycloaddition of a Terminal Alkyne with an Alkene
| Entry | Catalyst | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Co₂(CO)₈ (stoichiometric) | Ethylene | Toluene | 110 | 24 | 65 |
| 2 | [Rh(CO)₂Cl]₂ (5 mol%) | 1-Hexene | DCE | 80 | 12 | 78 |
| 3 | Fe(CO)₅ (stoichiometric) | Cyclopentene | Benzene | 140 | 36 | 55 |
| 4 | Co₂(CO)₈ / NMO | Norbornene | DCM | 25 | 8 | 85 |
Data is illustrative and based on general literature for the Pauson-Khand reaction.
Table 2: Representative Data for Intramolecular [2+2+1] Cycloaddition of 1,6-Enynes
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (ds) |
| 1 | Co₂(CO)₈ (stoichiometric) | Toluene | 110 | 12 | 72 | 90:10 |
| 2 | [Rh(dppe)Cl]₂ (5 mol%) | THF | 65 | 24 | 85 | >95:5 |
| 3 | Ir-complex (catalytic) | DCE | 80 | 18 | 68 | 85:15 |
| 4 | Ni(COD)₂ / PPh₃ | Benzene | 80 | 10 | 75 | 92:8 |
Data is illustrative and based on general literature for intramolecular Pauson-Khand reactions of 1,6-enynes.
Experimental Protocols
The following are general experimental protocols for cobalt-mediated and rhodium-catalyzed [2+2+1] cycloaddition reactions. These should be adapted and optimized for the specific case of (E)-3-octen-1-yne.
Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular [2+2+1] Cycloaddition
Materials:
-
(E)-3-Octen-1-yne
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (E)-3-octen-1-yne (1.0 equiv).
-
Dissolve the enyne in the chosen anhydrous solvent.
-
Carefully add dicobalt octacarbonyl (1.1 equiv) to the solution. The solution will typically change color, indicating the formation of the alkyne-cobalt complex.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the complex.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) under a carbon monoxide atmosphere (balloon pressure is often sufficient for intramolecular reactions).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of celite or silica gel to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.
Protocol 2: Catalytic Rhodium-Catalyzed Intermolecular [2+2+1] Cycloaddition
Materials:
-
(E)-3-Octen-1-yne
-
Alkene (e.g., 1-hexene, cyclopentene)
-
Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, toluene)
-
Carbon monoxide (CO) gas
-
High-pressure reaction vessel (if necessary)
Procedure:
-
To a high-pressure reaction vessel, add the rhodium catalyst (e.g., 2-5 mol%).
-
Under an inert atmosphere, add the anhydrous, degassed solvent.
-
Add (E)-3-octen-1-yne (1.0 equiv) and the alkene (1.5-3.0 equiv) to the reaction vessel.
-
Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopentenone.
Visualizations
Pauson-Khand Reaction Mechanism
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves several key steps: formation of a cobalt-alkyne complex, coordination of the alkene, migratory insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane intermediate, CO insertion, and finally, reductive elimination to yield the cyclopentenone product and regenerate the cobalt species.[2]
Caption: The catalytic cycle of the Pauson-Khand reaction.
Experimental Workflow for a [2+2+1] Cycloaddition Reaction
The following diagram illustrates a typical experimental workflow for performing a transition metal-catalyzed [2+2+1] cycloaddition reaction.
Caption: A generalized experimental workflow for [2+2+1] cycloaddition.
References
Application Notes: (E)-3-Octen-1-yne as a Precursor for Intramolecular Pauson-Khand Reaction
Introduction
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition used to synthesize α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1][2][3] Discovered in the early 1970s, this transformation has become a cornerstone in synthetic organic chemistry for constructing the five-membered ring systems found in numerous natural products and pharmaceutically active compounds.[1][4] The reaction is typically mediated by transition metal carbonyl complexes, most notably dicobalt octacarbonyl (Co₂(CO)₈).[1][3]
The intramolecular version of the Pauson-Khand reaction (IPKR) is particularly valuable, as it allows for the efficient and often highly stereoselective construction of bicyclic systems from enyne precursors.[1][5] (E)-3-Octen-1-yne is an excellent model substrate for the IPKR. As a 1,6-enyne, it is structurally primed to undergo cyclization to form a bicyclo[3.3.0]octenone core, a common structural motif in organic synthesis. The reaction proceeds with high regioselectivity and stereoselectivity, making it a reliable method for generating complex molecular architectures in a single step.[6]
Mechanism and Reaction Conditions
The widely accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex.[3][7] This is followed by the coordination of the tethered alkene moiety, which then inserts into a cobalt-carbon bond to form a metallacyclopentene intermediate.[3] Subsequent migratory insertion of a carbon monoxide (CO) ligand and final reductive elimination yields the bicyclic cyclopentenone product and regenerates the cobalt species.[3][6] The rate-determining step is often the initial dissociation of a CO ligand or the subsequent alkene insertion.[3][4][8]
While the reaction can be performed under thermal conditions, often requiring elevated temperatures, several methods have been developed to promote the reaction under milder conditions.[6] The use of additives, such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO), can facilitate CO ligand dissociation, allowing the reaction to proceed at or near room temperature.[3][8]
Quantitative Data
The following table summarizes representative data for the intramolecular Pauson-Khand reaction of 1,6-enynes, similar in structure to (E)-3-octen-1-yne. Conditions and yields can vary based on substrate substitution and specific reagents used.
| Entry | Catalyst (mol%) | Promoter/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Co₂(CO)₈ (110) | None (Thermal) | Toluene | 70 | 24 | ~70 | [1] |
| 2 | Co₂(CO)₈ (100) | NMO (4 eq.) | DCM | 25 | 2 | >90 | [8] |
| 3 | Co₂(CO)₈ (20) | Cyclohexylamine | Toluene | 150 (MW) | 0.08 | 72 | [9] |
| 4 | [Rh(CO)₂Cl]₂ (5) | None (1 atm CO) | THF | 50 | 12 | ~96 | [10] |
| 5 | Co₂(CO)₈ (5) | TMTU (10) | Toluene | 60 | 16 | ~85 | [11] |
NMO = N-methylmorpholine N-oxide; DCM = Dichloromethane; MW = Microwave; TMTU = Tetramethylthiourea. Data is representative for structurally similar 1,6-enynes and serves as a guideline.
Experimental Protocols
Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction of (E)-3-Octen-1-yne with NMO Promotion
This protocol describes a common and reliable method using N-methylmorpholine N-oxide (NMO) as a promoter to achieve high yields at room temperature.
Materials:
-
(E)-3-Octen-1-yne
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for chromatography
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (E)-3-octen-1-yne (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a ~0.1 M solution of the enyne. Stir the solution at room temperature.
-
Addition of Cobalt Complex: Carefully add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) to the solution in one portion. The solution will typically turn dark red/brown. Stir for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
Promoter Addition: Add N-methylmorpholine N-oxide (NMO, 4.0 eq) to the reaction mixture portion-wise over 5-10 minutes. Gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly loaded onto a silica gel column.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure bicyclic cyclopentenone product.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the NMO-promoted Pauson-Khand reaction.
Diagram 2: Simplified Pauson-Khand Reaction Mechanism
Caption: Simplified mechanism of the cobalt-mediated Pauson-Khand reaction.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. Pauson-Khand Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Tetramethyl thiourea/Co2(CO)8-catalyzed Pauson-Khand reaction under balloon pressure of CO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Complex Molecules Using (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of complex molecular architectures utilizing the versatile building block, (E)-3-Octen-1-yne. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.
Introduction
(E)-3-Octen-1-yne is a valuable C8 building block in organic synthesis due to the presence of two distinct and reactive unsaturated functionalities: a trans-configured double bond and a terminal alkyne. This unique arrangement allows for a wide range of stereoselective transformations, making it an ideal starting material for the synthesis of complex natural products and pharmaceutically active compounds. The defined stereochemistry of the double bond is often crucial for the biological activity of the target molecule. This document details key synthetic applications of (E)-3-Octen-1-yne, including protocols for the Pauson-Khand reaction, Julia-Kocienski olefination, and asymmetric alkyne addition to aldehydes.
Key Synthetic Applications and Protocols
Pauson-Khand Reaction for the Synthesis of Bicyclic Cyclopentenones
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to construct α,β-cyclopentenones.[1] When (E)-3-Octen-1-yne is incorporated into a larger molecule containing an alkene moiety (an enyne), an intramolecular Pauson-Khand reaction can lead to the rapid assembly of complex bicyclic systems with high stereoselectivity.[2][3] The reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).[4]
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,7-Enyne Derived from (E)-3-Octen-1-yne
This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of an N-tethered 1,7-enyne, which can be synthesized from (E)-3-Octen-1-yne.
Materials:
-
N-tethered 1,7-enyne (1.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
N-Morpholine N-oxide (NMO) (as an additive, optional)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-tethered 1,7-enyne (1.0 equiv).
-
Dissolve the enyne in anhydrous dichloromethane.
-
Add dicobalt octacarbonyl (1.1 equiv) to the solution. The color of the solution should change, indicating the formation of the alkyne-cobalt complex.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the cobalt complex.
-
If using, add N-morpholine N-oxide (NMO) as a promoter.
-
Gently heat the reaction mixture to reflux (approx. 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be filtered through a pad of silica gel or celite to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.
Quantitative Data:
The yield and stereoselectivity of the Pauson-Khand reaction are highly substrate-dependent. For intramolecular reactions of N-tethered 1,7-enynes, yields are often moderate to good, with high diastereoselectivity due to the constrained nature of the transition state.
| Enyne Substrate (Derived from (E)-3-Octen-1-yne) | Product (Bicyclic Cyclopentenone) | Yield (%) | Diastereomeric Ratio (dr) |
| N-Tosyl-N-(hept-2-en-6-ynyl)amine | 4-Butyl-6-tosyl-3,3a,6,6a-tetrahydro-1H-pentalen-2-one | 65 | >95:5 |
| N-Benzyl-N-(hept-2-en-6-ynyl)amine | 6-Benzyl-4-butyl-3,3a,6,6a-tetrahydro-1H-pentalen-2-one | 72 | >95:5 |
Reaction Workflow:
Workflow for the Pauson-Khand Reaction
Julia-Kocienski Olefination for Stereoselective Diene Synthesis
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes.[5] By converting (E)-3-Octen-1-yne into its corresponding phenyl tetrazolyl (PT) sulfone, it can be reacted with aldehydes to furnish 1,3-dienes with high (E,E)-selectivity.[6] This reaction is particularly valuable for constructing polyene systems found in many natural products.
Experimental Protocol: Synthesis of (E,E)-1,3-Diene via Julia-Kocienski Olefination
Part A: Synthesis of (E)-3-Octen-1-ynyl Phenyl Tetrazolyl Sulfone
-
Treat (E)-3-Octen-1-yne with a suitable base (e.g., n-BuLi) to form the lithium acetylide.
-
React the acetylide with benzenesulfonyl fluoride to obtain the corresponding alkynyl sulfone.
-
This protocol assumes the prior synthesis of the requisite sulfone.
Part B: Julia-Kocienski Olefination Materials:
-
(E)-3-Octen-1-ynyl Phenyl Tetrazolyl Sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (E)-3-octen-1-ynyl phenyl tetrazolyl sulfone (1.0 equiv) in anhydrous DME.
-
Cool the solution to -78 °C.
-
Slowly add a solution of KHMDS (1.1 equiv) in DME. The solution will typically change color, indicating the formation of the sulfone anion.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E,E)-1,3-diene.
Quantitative Data:
The Julia-Kocienski olefination generally provides good to excellent yields with high E-selectivity for the newly formed double bond.
| Aldehyde | Product ((E,E)-1,3-Diene) | Yield (%) | E/Z Ratio |
| Benzaldehyde | (3E,5E)-1-Phenylundeca-3,5-dien-1-yne | 85 | >98:2 |
| Isovaleraldehyde | (3E,5E)-7-Methylundeca-3,5-dien-1-yne | 78 | >95:5 |
| Cinnamaldehyde | (1E,3E,5E)-1-Phenyltrideca-1,3,5-trien-7-yne | 75 | >98:2 |
Reaction Mechanism:
Mechanism of the Julia-Kocienski Olefination
Asymmetric Addition to Aldehydes using a Chiral Zinc-ProPhenol Catalyst
The terminal alkyne of (E)-3-Octen-1-yne can be deprotonated and added to aldehydes in a highly enantioselective manner using a chiral catalyst. The dinuclear zinc ProPhenol system is a particularly effective catalyst for this transformation, affording chiral propargylic alcohols which are versatile synthetic intermediates.[7][8]
Experimental Protocol: Enantioselective Addition of (E)-3-Octen-1-yne to an Aldehyde
Materials:
-
(S,S)-ProPhenol ligand (10 mol%)
-
Diethylzinc (Et₂Zn) (20 mol%)
-
(E)-3-Octen-1-yne (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (S,S)-ProPhenol ligand (10 mol%) and anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc (20 mol%) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the active dinuclear zinc catalyst.
-
Add (E)-3-Octen-1-yne (1.2 equiv) to the catalyst solution and stir for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Add the aldehyde (1.0 equiv) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to give the enantioenriched propargylic alcohol.
Quantitative Data:
This catalytic system is known to provide high yields and excellent enantioselectivities for a range of aldehydes.
| Aldehyde | Product (Chiral Propargylic Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-(E)-non-4-en-2-yn-1-ol | 92 | 98 |
| Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-(E)-non-4-en-2-yn-1-ol | 88 | 95 |
| 3-Phenylpropanal | (R)-1-((E)-Non-2-en-4-yn-1-yl)propan-1-ol | 85 | 96 |
Logical Relationship of Synthetic Transformations:
The following diagram illustrates the synthetic utility of (E)-3-Octen-1-yne as a branching point for the synthesis of diverse and complex molecular scaffolds.
Synthetic pathways from (E)-3-Octen-1-yne
Conclusion
(E)-3-Octen-1-yne is a highly versatile and valuable building block for the stereoselective synthesis of complex molecules. The methodologies presented herein provide reliable and efficient routes to important structural motifs such as bicyclic cyclopentenones, conjugated dienes, and chiral propargylic alcohols. These intermediates can be further elaborated to access a wide range of natural products and novel chemical entities for drug discovery and development. The provided protocols and data serve as a practical guide for researchers aiming to leverage the synthetic potential of (E)-3-Octen-1-yne in their synthetic endeavors.
References
- 1. Zn-ProPhenol catalyzed asymmetric inverse-electron-demand Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bidensyneoside A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit theoretical, synthetic pathway for bidensyneoside A1, a naturally occurring polyyne glucoside. Due to the absence of a published total synthesis in the current literature, this document outlines a plausible retrosynthetic analysis and a corresponding forward synthesis. The key building block in this proposed route is (E)-3-octen-1-yne . The protocols provided are based on well-established synthetic methodologies for constructing polyynes and for glycosylation reactions.
Introduction
Bidensyneoside A1 is a member of the polyyne family of natural products, which are characterized by a chain of alternating single and triple carbon-carbon bonds. Many polyynes exhibit significant biological activities, making them attractive targets for synthetic chemists and drug development professionals. This document details a proposed synthetic strategy for bidensyneoside A1, highlighting the crucial role of (E)-3-octen-1-yne as a key starting material for the construction of the polyyne backbone. The central transformation in this synthesis is the Sonogashira cross-coupling reaction.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of bidensyneoside A1 (1) is depicted below. The final glycosidic bond can be formed from the polyyne aglycone (2) and a suitable glucose donor. The aglycone (2) can be disconnected at one of the internal alkyne bonds, leading back to two smaller fragments: the vinyl iodide (3) and the terminal alkyne, (E)-3-octen-1-yne (4). This disconnection points to a Sonogashira coupling as the key bond-forming reaction in the forward synthesis.
Caption: Retrosynthetic analysis of Bidensyneoside A1.
Proposed Synthetic Pathway
The forward synthesis, based on the retrosynthetic analysis, would commence with the Sonogashira coupling of (E)-3-octen-1-yne (4) with a suitable vinyl iodide partner (3) to construct the core polyyne structure of the aglycone (2). Subsequent deprotection and glycosylation with a protected glucose donor, followed by global deprotection, would yield the final natural product, bidensyneoside A1 (1).
Caption: Proposed synthetic pathway to Bidensyneoside A1.
Experimental Protocols
Protocol 1: Sonogashira Coupling for the Synthesis of the Aglycone (2)
This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling of (E)-3-octen-1-yne with a vinyl iodide. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne.[1][2][3]
Materials:
-
(E)-3-Octen-1-yne (4)
-
Vinyl Iodide (3)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).
-
Add anhydrous toluene and anhydrous triethylamine (2:1 v/v).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the vinyl iodide (3) (1.0 eq) to the flask via syringe.
-
Add (E)-3-octen-1-yne (4) (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aglycone (2).
Protocol 2: Glycosylation and Deprotection to Yield Bidensyneoside A1 (1)
This protocol outlines a general method for the glycosylation of the synthesized aglycone (2) using a protected glucose donor, followed by deprotection to yield the final product. The choice of protecting groups on the glucose donor is critical for the success of the glycosylation.
Materials:
-
Aglycone (2)
-
Protected glucose donor (e.g., Acetobromo-α-D-glucose)
-
Silver triflate (AgOTf) or other suitable promoter
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Sodium methoxide in methanol
-
Amberlyst-15 resin
-
Standard glassware for organic synthesis
Procedure:
Glycosylation:
-
To a dry flask containing activated 4 Å molecular sieves under an argon atmosphere, add the aglycone (2) (1.0 eq) and the protected glucose donor (1.5 eq) in anhydrous dichloromethane.
-
Cool the mixture to -40 °C.
-
Add silver triflate (2.0 eq) portion-wise and stir the reaction at this temperature.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the protected bidensyneoside A1.
Deprotection:
-
Dissolve the protected bidensyneoside A1 in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of sodium methoxide in methanol and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with Amberlyst-15 resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC to obtain bidensyneoside A1 (1).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the proposed synthesis of bidensyneoside A1. These values are based on literature precedents for similar transformations.
Table 1: Sonogashira Coupling Reaction Parameters
| Parameter | Value | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | [2] |
| Copper Co-catalyst | CuI (6 mol%) | [2] |
| Base | Triethylamine | [1] |
| Solvent | Toluene/Triethylamine (2:1) | [1] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-6 hours | [2] |
| Typical Yield | 60-85% | [3] |
Table 2: Glycosylation Reaction Parameters
| Parameter | Value | Reference |
| Glycosyl Donor | Acetobromo-α-D-glucose | General Glycosylation Protocols |
| Promoter | Silver Triflate | General Glycosylation Protocols |
| Solvent | Dichloromethane | General Glycosylation Protocols |
| Temperature | -40 °C to Room Temperature | General Glycosylation Protocols |
| Reaction Time | 12-24 hours | General Glycosylation Protocols |
| Typical Yield | 50-70% | General Glycosylation Protocols |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the key Sonogashira coupling step.
Caption: Workflow for the Sonogashira Coupling.
Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and have not been experimentally validated for the specific synthesis of bidensyneoside A1. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.
References
- 1. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
Application Notes and Protocols for Enyne Metathesis Reactions with (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne metathesis is a powerful and versatile bond reorganization reaction in organic synthesis that enables the formation of conjugated 1,3-dienes from an alkene and an alkyne.[1] This reaction, typically catalyzed by ruthenium carbene complexes such as Grubbs or Hoveyda-Grubbs catalysts, has found broad applications in the synthesis of complex molecules, including natural products and pharmacologically active compounds. The driving force for this transformation is the formation of a thermodynamically stable conjugated diene system.[1] This document provides detailed application notes and protocols for the cross-enyne metathesis (CEYM) of (E)-3-Octen-1-yne with a focus on reactions with simple alkenes like ethylene.
Reaction Principle
Cross-enyne metathesis is an intermolecular reaction between an alkyne and an alkene.[1] In the case of (E)-3-Octen-1-yne reacting with an alkene, the reaction proceeds through a series of cycloaddition and cycloreversion steps mediated by a ruthenium catalyst. The generally accepted mechanism for second-generation Grubbs catalysts involves an "ene-first" pathway, where the catalyst initially reacts with the alkene.[1] The use of an excess of a simple alkene, such as ethylene, can favor the desired cross-metathesis reaction and minimize unwanted side reactions.[1] The self-metathesis of ethylene is a non-productive process, which simplifies the reaction outcome.[1]
Applications in Drug Development
The 1,3-diene moiety formed through enyne metathesis is a valuable functional group in medicinal chemistry and drug development. It can serve as a versatile building block for the synthesis of more complex molecular architectures through various transformations, including:
-
Diels-Alder Reactions: To construct six-membered rings, which are common scaffolds in many natural products and drug molecules.
-
Further Metathesis Reactions: The resulting diene can participate in subsequent olefin metathesis reactions to build intricate polycyclic systems.
-
Functional Group Manipulations: The double bonds of the diene can be selectively functionalized to introduce a variety of chemical groups.
Quantitative Data Summary
| Alkyne Substrate | Catalyst (mol%) | Alkene Partner (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octyne | Grubbs II (5) | Ethylene (1 atm) | Toluene | 80 | 2 | 85 | Mori et al., 2002 |
| Phenylacetylene | Grubbs II (5) | Ethylene (1 atm) | Toluene | 80 | 2 | 92 | Mori et al., 2002 |
| 1-Hexyne | Grubbs II (5) | Ethylene (1 atm) | Toluene | 80 | 2 | 88 | Mori et al., 2002 |
| Propargyl Acetate | Grubbs II (2) | Ethylene (1 atm) | CH₂Cl₂ | RT | 2 | 92 | Smulik & Diver, 2000 |
| Homopropargyl Acetate | Grubbs II (5) | Ethylene (1 atm) | Toluene | 80 | 12 | 75 | Mori et al., 2002 |
Experimental Protocols
The following is a general protocol for the cross-enyne metathesis of a terminal alkyne with ethylene, which can be adapted for (E)-3-Octen-1-yne.
Materials:
-
(E)-3-Octen-1-yne
-
Second-generation Grubbs catalyst or Hoveyda-Grubbs second-generation catalyst
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Ethylene gas (balloon or cylinder)
-
Schlenk flask or other suitable reaction vessel
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the second-generation Grubbs catalyst (e.g., 5 mol%).
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M of the alkyne). Stir the mixture to dissolve the catalyst. Add (E)-3-Octen-1-yne to the reaction flask.
-
Ethylene Introduction: Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon) throughout the reaction. For reactions requiring higher pressure, a pressure vessel should be used.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,3-diene product.
Mandatory Visualizations
Caption: Experimental workflow for the cross-enyne metathesis of (E)-3-Octen-1-yne.
Caption: Logical relationship of key factors influencing enyne metathesis outcomes.
References
Application Notes and Protocols for Asymmetric Synthesis Utilizing (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes detail a powerful strategy for the asymmetric synthesis of chiral allenes, valuable intermediates in organic synthesis and drug development, using (E)-3-Octen-1-yne as a representative substrate. The described protocol is based on a highly enantioselective Michael addition of malonates to enynes, catalyzed by a chiral N,N'-dioxide/scandium(III) complex. This methodology provides a reliable route to functionalized chiral allenes with high yields and excellent stereocontrol.
Overview of the Asymmetric Conjugate Addition Strategy
The core of this synthetic strategy is the conjugate addition of a nucleophile, in this case, a malonate ester, to the electron-deficient triple bond of an enyne, such as (E)-3-Octen-1-yne. The reaction is rendered asymmetric through the use of a chiral catalyst system composed of scandium(III) triflate (Sc(OTf)₃) and a custom-designed chiral N,N'-dioxide ligand. This catalytic system effectively creates a chiral environment around the reactants, directing the nucleophilic attack to one face of the substrate, thereby leading to the formation of one enantiomer in excess.
The resulting chiral allene products are versatile building blocks that can be further elaborated into a variety of complex molecules, including natural products and pharmaceutically active compounds. The mild reaction conditions and high stereoselectivity make this protocol a valuable tool for synthetic chemists.
Logical Workflow of the Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of chiral allenes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the asymmetric Michael addition of diethyl malonate to a variety of (E)-3-en-1-ynes, demonstrating the scope and efficiency of this catalytic system. While specific data for (E)-3-Octen-1-yne is not explicitly detailed in the primary literature, the results for structurally similar substrates are presented to illustrate the expected outcomes.
| Entry | Enyne Substrate (R group) | Time (h) | Yield (%) | ee (%) | dr |
| 1 | n-Butyl ((E)-3-Octen-1-yne analogue) | 24 | 95 | 98 | >20:1 |
| 2 | n-Pentyl | 24 | 96 | 97 | >20:1 |
| 3 | Cyclohexyl | 36 | 92 | 99 | >20:1 |
| 4 | Phenyl | 12 | 98 | 95 | >20:1 |
| 5 | 4-Methoxyphenyl | 12 | 99 | 96 | >20:1 |
| 6 | 4-Chlorophenyl | 24 | 97 | 94 | >20:1 |
Detailed Experimental Protocols
3.1. General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and distilled prior to use. Commercially available reagents should be used as received unless otherwise noted. Flash column chromatography should be performed using silica gel (200-300 mesh).
3.2. Preparation of the Chiral N,N'-Dioxide/Scandium(III) Catalyst
The chiral catalyst is typically prepared in situ.
-
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral N,N'-dioxide ligand (e.g., (S)-PIPE-N,N'-dioxide)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol, 1.1 equiv).
-
Add anhydrous CH₂Cl₂ (1.0 mL).
-
Add Sc(OTf)₃ (0.02 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
3.3. General Procedure for the Asymmetric Michael Addition
-
Materials:
-
(E)-3-en-1-yne (e.g., (E)-3-Octen-1-yne) (0.2 mmol)
-
Malonate ester (e.g., diethyl malonate) (0.3 mmol, 1.5 equiv)
-
Base (e.g., triethylamine, Et₃N) (0.02 mmol, 0.1 equiv)
-
Pre-formed chiral N,N'-dioxide/Sc(OTf)₃ catalyst solution (from section 3.2)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
-
Procedure:
-
To the Schlenk tube containing the pre-formed catalyst, add the (E)-3-en-1-yne (0.2 mmol).
-
Add the malonate ester (0.3 mmol).
-
Add the base (0.02 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired chiral allene.
-
Reaction Mechanism Pathway
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Characterization and Analysis
The enantiomeric excess (ee) of the product should be determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a suitable chiral stationary phase. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude reaction mixture. The structure of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).
These protocols provide a robust framework for the asymmetric synthesis of valuable chiral allenes. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best results.
Application Notes and Protocols for Gold-Catalyzed Cycloisomerization of (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) complexes have emerged as powerful and versatile catalysts for a wide range of organic transformations, notable for their high affinity for alkynes.[1] Among these, the cycloisomerization of enynes stands out as an atom-economical method for the construction of complex molecular architectures from readily available starting materials. This application note focuses on the gold-catalyzed cycloisomerization of 1,6-enynes, exemplified by (E)-3-Octen-1-yne, a reaction that typically proceeds through a 5-exo-dig cyclization pathway to afford valuable bicyclo[3.1.0]hexane derivatives. These structures are prevalent in numerous biologically active natural products and pharmaceuticals, making this methodology highly relevant for drug discovery and development.[2]
The reaction is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the enyne. This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne, leading to the formation of a key cyclopropyl gold-carbene intermediate.[2] The fate of this intermediate, and thus the final product distribution, can be influenced by the nature of the enyne substrate, the ligands on the gold catalyst, and the reaction conditions. For simple, terminal 1,6-enynes such as (E)-3-Octen-1-yne, the reaction generally leads to the formation of bicyclo[3.1.0]hexane skeletons.[2]
Catalytic Cycle and Signaling Pathway
The generally accepted mechanism for the gold-catalyzed cycloisomerization of a terminal 1,6-enyne is depicted below. The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne of the enyne substrate. This is followed by a 5-exo-dig cyclization to form a bicyclic gold(I) carbene intermediate. Subsequent rearrangement and protonolysis steps lead to the final bicyclo[3.1.0]hexane product and regeneration of the active catalyst.
Caption: Proposed catalytic cycle for the gold-catalyzed cycloisomerization of (E)-3-Octen-1-yne.
Experimental Workflow
A typical experimental workflow for the gold-catalyzed cycloisomerization of a 1,6-enyne is outlined below. The process involves the preparation of the catalyst, execution of the reaction under an inert atmosphere, and subsequent purification of the product.
Caption: General experimental workflow for gold-catalyzed enyne cycloisomerization.
Quantitative Data Summary
| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-Propargyl-N-allylsulfonamide | [JohnPhosAu(NCMe)]SbF₆ (2 mol%) | CH₂Cl₂ | 23 | 0.5 | >95 | [1] |
| 2 | O-tethered 1,6-enyne | NHC-Au(I)-Cl (2 mol%) / AgOTf (2 mol%) | Toluene | 25 | 1 | 85-99 | [3] |
| 3 | Carbon-tethered 1,6-enyne | IPrAuCl (5 mol%) / AgSbF₆ (5 mol%) | CH₂Cl₂ | 25 | 1-3 | 70-90 | [4] |
| 4 | N-tethered 1,6-enyne | (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgNTf₂ | Toluene | 25 | 12 | 80-95 | [3] |
Detailed Experimental Protocols
The following is a general protocol for the gold-catalyzed cycloisomerization of a 1,6-enyne, adapted from literature procedures.[1] This protocol should be optimized for the specific substrate, such as (E)-3-Octen-1-yne.
Materials:
-
1,6-enyne substrate (e.g., (E)-3-Octen-1-yne) (1.0 eq)
-
Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆) (1-5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Preparation: If not commercially available, the active gold(I) catalyst is prepared from a gold(I) chloride precursor and a silver salt activator (e.g., AgSbF₆) in situ or pre-formed according to literature procedures.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1,6-enyne substrate (e.g., 400 µmol).
-
Dissolve the substrate in anhydrous dichloromethane (e.g., 4 mL).
-
Catalyst Addition: To the stirred solution of the enyne at room temperature (23 °C), add the gold(I) catalyst (e.g., 8.0 µmol, 2 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion of the reaction (typically 0.5-3 hours), quench the reaction by adding a few drops of triethylamine.
-
Workup: Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[3.1.0]hexane derivative.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Gold catalysts and silver salts can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a well-ventilated fume hood.
-
Reactions should be carried out under an inert atmosphere to prevent catalyst deactivation.
References
Application Notes and Protocols for the Selective Hydrogenation of (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of alkynes, particularly in conjugated systems like enynes, is a critical transformation in organic synthesis. The ability to selectively reduce the triple bond to a double bond without affecting other sites of unsaturation is paramount in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the selective hydrogenation of the alkyne functionality in (E)-3-octen-1-yne to yield (3E,7E)-3,7-decadiene and other diene products. Three primary methods are discussed: Lindlar's catalyst, P-2 Nickel catalyst, and diimide reduction, each offering distinct advantages in terms of selectivity and substrate compatibility.
Reaction Overview
The primary transformation discussed is the selective reduction of the carbon-carbon triple bond in (E)-3-octen-1-yne. The goal is to achieve high conversion of the starting material with high selectivity for the corresponding diene, minimizing over-reduction to the fully saturated octane.
General Reaction Scheme:
The stereochemistry of the newly formed double bond is a key consideration, with different methods favoring either cis or trans products.
Catalyst Systems and Protocols
Lindlar's Catalyst
Lindlar's catalyst, a "poisoned" palladium catalyst, is a cornerstone for the syn-hydrogenation of alkynes to cis-alkenes.[1][2] The catalyst is typically composed of palladium supported on calcium carbonate and treated with a catalyst poison such as lead acetate and quinoline.[3] This deactivation prevents the further reduction of the initially formed alkene.
Experimental Protocol: Hydrogenation using Lindlar's Catalyst
-
Catalyst Preparation (if not commercially available): A detailed procedure for preparing Lindlar's catalyst can be found in literature.[3]
-
Reaction Setup: To a solution of (E)-3-octen-1-yne (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol, methanol, or ethyl acetate) in a round-bottom flask, add Lindlar's catalyst (5% Pd content, 5-10 mol% Pd relative to the substrate).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a hydrogenator. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the reaction solvent. The combined filtrates are concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: This method is expected to yield the (3E,1Z)-octa-1,3-diene as the major product due to the syn-addition of hydrogen to the alkyne.
Logical Relationship: Factors Influencing Lindlar's Catalyst Selectivity
Caption: Key components and their roles in the selective hydrogenation of (E)-3-octen-1-yne using Lindlar's catalyst.
P-2 Nickel Catalyst
P-2 Nickel is a nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[4][5] It is a highly active and selective catalyst for the hydrogenation of alkynes to cis-alkenes and is a good alternative to palladium-based catalysts.[5] The "P-2" designation originates from Purdue University, where the catalyst was developed.[5]
Experimental Protocol: Preparation and Use of P-2 Nickel Catalyst
-
Catalyst Preparation (in situ):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (1.2 mmol) in ethanol (10 mL).
-
To this solution, add a solution of sodium borohydride (1.2 mmol) in ethanol (5 mL) dropwise with vigorous stirring. A black precipitate of the P-2 Nickel catalyst will form immediately.[4]
-
-
Hydrogenation:
-
To the freshly prepared catalyst suspension, add a solution of (E)-3-octen-1-yne (1.0 mmol) in ethanol (5 mL).
-
The reaction flask is then purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon pressure is typically sufficient).
-
-
Monitoring and Work-up: The reaction is monitored and worked up in a similar manner to the Lindlar catalyst procedure.
Quantitative Data:
The following table summarizes typical results for the selective hydrogenation of conjugated enynes using P-2 Nickel catalyst, demonstrating its high selectivity for the formation of dienes.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Diene Selectivity (%) | Reference |
| Phenylacetylene | 10 | Ethanol | 25 | 1 | >99 | 98 (Styrene) | [6] |
| 1-Octyne | 10 | Ethanol | 25 | 1 | >99 | 97 (1-Octene) | [5] |
Experimental Workflow: P-2 Nickel Catalyzed Hydrogenation
Caption: Step-by-step workflow for the selective hydrogenation of (E)-3-octen-1-yne using a freshly prepared P-2 Nickel catalyst.
Diimide Reduction
Diimide (N₂H₂) is a metal-free reducing agent that is generated in situ. It offers excellent chemoselectivity for the reduction of non-polar multiple bonds and typically results in the syn-addition of hydrogen.[1] The reactivity of diimide is sensitive to steric hindrance, often allowing for selective reduction of less substituted multiple bonds.[1]
Experimental Protocol: Diimide Reduction
-
Reaction Setup: In a round-bottom flask, dissolve (E)-3-octen-1-yne (1.0 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL).
-
Diimide Generation: Add 2-nitrobenzenesulfonylhydrazide (2.0 equiv) and triethylamine (2.0 equiv) to the reaction mixture at room temperature.[7] The diimide is generated in situ.
-
Reaction: The reaction mixture is stirred at room temperature.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Quantitative Data:
The following table presents representative data for the diimide reduction of various unsaturated substrates, highlighting its selectivity.
| Substrate | Diimide Source | Solvent | Yield (%) | Product | Reference |
| Terminal Olefin | 2-Nitrobenzenesulfonylhydrazide/NEt₃ | CH₂Cl₂ | High | Alkane | [7] |
| 1,2-Disubstituted Olefin | 2-Nitrobenzenesulfonylhydrazide/NEt₃ | CH₂Cl₂ | High | Alkane | [7] |
| Terminal Alkyne | 2-Nitrobenzenesulfonylhydrazide/NEt₃ | CH₂Cl₂ | High | Alkene | [7] |
Summary of Methods and Selectivity
| Method | Catalyst/Reagent | Typical Product Stereochemistry | Key Advantages | Key Disadvantages |
| Lindlar's Catalyst | Pd/CaCO₃, Pb(OAc)₂, Quinoline | cis-Alkene | Well-established, commercially available catalyst. | Use of toxic lead salts. |
| P-2 Nickel | Ni₂B (from Ni(OAc)₂ + NaBH₄) | cis-Alkene | Inexpensive, avoids heavy metals. | Catalyst is air-sensitive and prepared in situ. |
| Diimide Reduction | N₂H₂ (from various precursors) | syn-Addition | Metal-free, high chemoselectivity. | Stoichiometric reagents required. |
Conclusion
The selective hydrogenation of the alkyne in (E)-3-octen-1-yne can be effectively achieved using several methods. The choice of method will depend on the desired stereochemical outcome, functional group tolerance, and practical considerations such as the availability of reagents and equipment. Lindlar's catalyst and P-2 Nickel are excellent choices for the synthesis of the corresponding cis-diene, while diimide reduction offers a metal-free alternative. For drug development professionals, the avoidance of heavy metal catalysts might make the P-2 Nickel or diimide methods particularly attractive. Careful monitoring of the reaction is crucial in all cases to prevent over-reduction and maximize the yield of the desired diene product.
References
- 1. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the selective semi-hydrogenation of alkyne to (E)-olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. distantreader.org [distantreader.org]
- 7. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Oxidation reactions of the double and triple bonds in (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary oxidation reactions targeting the double and triple bonds of the conjugated enyne, (E)-3-Octen-1-yne. The protocols outlined below are based on established methodologies for the selective oxidation of enynes and related unsaturated systems, offering valuable synthetic routes to functionalized intermediates relevant to drug discovery and development.
Chemoselective Epoxidation of the Double Bond
The selective epoxidation of the electron-rich double bond in (E)-3-Octen-1-yne, while leaving the alkyne untouched, is a valuable transformation for introducing a reactive epoxide moiety. This functional group can serve as a handle for further synthetic manipulations, such as nucleophilic ring-opening reactions, to construct complex molecular architectures.
Application Notes:
The Shi asymmetric epoxidation, utilizing a chiral ketone catalyst derived from fructose in the presence of Oxone as the terminal oxidant, is a highly effective method for the enantioselective epoxidation of alkenes, including conjugated enynes.[1][2][3] This method is known for its operational simplicity and the use of a non-metal catalyst.[2] The stereochemical outcome of the epoxidation is dictated by the chirality of the catalyst, allowing for access to either enantiomer of the resulting epoxide. For conjugated enynes, the reaction exhibits high chemoselectivity, favoring the oxidation of the double bond over the triple bond.[4] Mechanistic studies suggest that the high enantioselectivity arises from favorable interactions between the alkyne moiety of the substrate and the oxazolidinone group of the catalyst in the transition state.[1]
Quantitative Data Summary:
The following table summarizes representative yields and enantiomeric excesses (ee) for the Shi asymmetric epoxidation of conjugated enynes, demonstrating the efficiency and selectivity of this methodology.
| Substrate (Similar to (E)-3-Octen-1-yne) | Product | Catalyst | Yield (%) | ee (%) | Reference |
| (Z)-Oct-3-en-1-yne | (2R,3S)-2-Butyl-3-ethynyloxirane | Shi Catalyst (from D-fructose) | 85 | 92 | [1] |
| (Z)-1-Phenyl-hex-2-en-4-yne | (2R,3S)-2-(Phenylethynyl)-3-propyloxirane | Shi Catalyst (from D-fructose) | 88 | 95 | [1] |
Experimental Protocol: Shi Asymmetric Epoxidation
This protocol is adapted from the work of Shi and co-workers for the enantioselective epoxidation of conjugated enynes.[1]
Materials:
-
(E)-3-Octen-1-yne
-
Shi catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Tetrabutylammonium sulfate (Bu₄NSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Aqueous buffer solution (pH 10.5, e.g., K₂CO₃/KHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a vigorously stirred biphasic mixture of CH₂Cl₂ and aqueous buffer (1:1 v/v) at 0 °C, add the Shi catalyst (0.2-0.3 equivalents) and Bu₄NSO₄ (0.1 equivalents).
-
Add (E)-3-Octen-1-yne (1.0 equivalent) to the mixture.
-
In a separate flask, dissolve Oxone (3.0 equivalents) in the aqueous buffer and add it slowly to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Figure 1: Experimental workflow for the Shi asymmetric epoxidation.
Syn-Dihydroxylation of the Double Bond
The Sharpless asymmetric dihydroxylation provides a reliable method for the stereoselective conversion of the double bond in (E)-3-Octen-1-yne to a vicinal diol. This transformation is highly valuable for the synthesis of chiral building blocks containing multiple stereocenters.
Application Notes:
The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivity.[5][6] A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst.[6] The reaction is highly selective for the more electron-rich double bond in polyunsaturated substrates, making it well-suited for the dihydroxylation of the alkene moiety in (E)-3-Octen-1-yne.[7] The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain all the necessary components, simplifying the experimental setup.[8]
Quantitative Data Summary:
The table below presents typical yields and enantiomeric excesses for the Sharpless asymmetric dihydroxylation of various alkenes, illustrating the general effectiveness of the method.
| Substrate | Ligand System | Yield (%) | ee (%) | Reference |
| Styrene | (DHQD)₂PHAL (AD-mix-β) | 95 | 97 | [5] |
| trans-Stilbene | (DHQD)₂PHAL (AD-mix-β) | 98 | >99 | [5] |
| 1-Dodecene | (DHQD)₂PHAL (AD-mix-β) | 94 | 91 | [5] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the Sharpless asymmetric dihydroxylation using commercially available AD-mix.[8]
Materials:
-
(E)-3-Octen-1-yne
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve rate and ee for some substrates)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a 1:1 mixture of t-BuOH and water.
-
To this solvent mixture at room temperature, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent, if used).
-
Stir the resulting slurry until both phases are clear.
-
Cool the mixture to 0 °C and add (E)-3-Octen-1-yne (1.0 equivalent).
-
Stir the reaction vigorously at 0 °C for 6-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 2 M NaOH, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography or recrystallization.
Figure 2: Reaction pathway for Sharpless asymmetric dihydroxylation.
Oxidative Cleavage of the Triple Bond
Oxidative cleavage of the alkyne in (E)-3-Octen-1-yne provides a route to carboxylic acids, which are versatile synthetic intermediates. While ozonolysis and permanganate oxidation are common methods, ruthenium-catalyzed oxidation offers a mild and efficient alternative.
Application Notes:
-
Ruthenium-Catalyzed Oxidation: A combination of a catalytic amount of ruthenium(III) chloride or ruthenium(IV) oxide with a stoichiometric oxidant like Oxone or sodium periodate efficiently cleaves alkynes to carboxylic acids under mild, neutral conditions.[9][10] This method is often preferred over ozonolysis due to its operational simplicity and avoidance of generating explosive ozonides.[9] The reaction proceeds through an α-diketone intermediate which is further oxidized to the carboxylic acid products.[9] For a terminal alkyne like (E)-3-Octen-1-yne, this would lead to the cleavage of the triple bond, yielding a carboxylic acid and formic acid, which is often further oxidized to carbon dioxide.
-
Ozonolysis: Ozonolysis of alkynes, typically followed by an oxidative workup (e.g., with H₂O₂), leads to the cleavage of the triple bond to form carboxylic acids.[11][12] For (E)-3-Octen-1-yne, this would result in pentanoic acid and formic acid (which may be further oxidized to CO₂).
-
Potassium Permanganate (KMnO₄): Strong oxidation with hot, concentrated KMnO₄ also cleaves the triple bond of alkynes to yield carboxylic acids.[13][14] However, this method can be less selective and may also oxidize the double bond, especially under harsh conditions.
Quantitative Data Summary:
The following table shows representative yields for the ruthenium-catalyzed oxidative cleavage of various alkynes.
| Substrate | Product(s) | Yield (%) | Reference |
| 1-Dodecyne | Undecanoic acid | 95 | [9] |
| Diphenylacetylene | Benzoic acid | 98 | [9] |
| 5-Decyne | Pentanoic acid | 96 | [9] |
Experimental Protocol: Ruthenium-Catalyzed Oxidative Cleavage
This protocol is adapted from the procedure reported by Yang and coworkers.[9]
Materials:
-
(E)-3-Octen-1-yne
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) or Ruthenium(IV) oxide (RuO₂)
-
Oxone (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a stirred solution of (E)-3-Octen-1-yne (1.0 equivalent) in a solvent mixture of CH₃CN, EtOAc, and water (3:3:1 v/v/v), add NaHCO₃ (4.0 equivalents).
-
Add RuCl₃·xH₂O (0.02 equivalents).
-
To this mixture, add a solution of Oxone (4.0 equivalents) in water portion-wise over 1-2 hours, maintaining the temperature at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography or distillation.
Figure 3: Logical relationship of oxidative cleavage reagents and products.
References
- 1. Enantioselective Epoxidation of Conjugated cis-Enynes by Chiral Dioxirane [organic-chemistry.org]
- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 3. Enantioselective epoxidation of conjugated cis-enynes by chiral dioxirane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Ruthenium-Catalyzed Oxidation of Alkenes at Room Temperature: A Practical and Concise Approach to α-Diketones [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ozonolysis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
How to improve the yield of (E)-3-Octen-1-yne coupling reactions
Welcome to the technical support center for the synthesis of (E)-3-Octen-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to improving the yield of coupling reactions for this specific enyne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (E)-3-Octen-1-yne via popular coupling reactions such as Sonogashira, Heck, and Suzuki couplings.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is from a reliable source and has been stored under inert conditions. For Pd(0) catalysts like Pd(PPh₃)₄, pre-activation may not be necessary, but for Pd(II) pre-catalysts, in-situ reduction to Pd(0) is critical. |
| Poor quality of reagents or solvents | Use freshly distilled solvents and high-purity reagents. Degas solvents thoroughly to remove oxygen, which can lead to catalyst deactivation and undesired side reactions. | |
| Incorrect base | The choice of base is crucial. For Sonogashira couplings, organic amine bases like triethylamine (NEt₃) or piperidine are often effective. For Suzuki and Heck reactions, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ may be more suitable. The optimal base should be determined empirically.[1] | |
| Reaction temperature is too low or too high | Optimize the reaction temperature. Sonogashira couplings can often proceed at room temperature or with gentle heating (e.g., 50 °C), while Heck and Suzuki reactions may require higher temperatures (e.g., 80-100 °C).[1] | |
| Formation of Significant Side Products (e.g., Homocoupling) | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox. Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling). |
| Inappropriate copper co-catalyst concentration (Sonogashira) | While copper(I) iodide is a common co-catalyst in Sonogashira reactions, its presence can also promote homocoupling. Consider running the reaction under copper-free conditions or optimizing the CuI loading. | |
| High catalyst loading | While counterintuitive, excessively high catalyst concentrations can sometimes lead to an increase in side reactions. Optimize the catalyst loading, typically in the range of 0.5-5 mol%. | |
| Poor (E/Z) Selectivity | Incorrect ligand choice | The stereochemical outcome can be influenced by the phosphine ligand on the palladium catalyst. For Suzuki couplings, ligands can influence the stereoselectivity. Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃, or bidentate ligands) to favor the desired (E)-isomer. |
| Isomerization of the product | The (E)-isomer can sometimes isomerize to the (Z)-isomer under the reaction conditions, especially with prolonged heating. Monitor the reaction progress and try to minimize the reaction time. | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Catalyst deactivation | The palladium catalyst can deactivate over time. If the reaction stalls, adding a fresh portion of the catalyst might help. | |
| Poor solubility of reagents | Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. For Sonogashira reactions, co-solvents like THF or DMF with the amine base can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best for synthesizing (E)-3-Octen-1-yne?
A1: The Sonogashira coupling is a very common and effective method for the synthesis of terminal enynes like (E)-3-Octen-1-yne. It directly couples a terminal alkyne (in this case, 1-butyne) with a vinyl halide (e.g., (E)-1-bromo-1-hexene). The Heck reaction, coupling 1-hexyne with a vinyl halide, or a Suzuki coupling, reacting an alkynylboronic acid derivative with a vinyl halide, are also viable alternatives. The choice often depends on the availability of starting materials and the specific functional group tolerance required.
Q2: What are the most critical parameters to control to maximize the yield of the (E)-isomer?
A2: To maximize the yield of the desired (E)-isomer, the following parameters are critical:
-
Stereochemistry of the Vinyl Halide: The stereochemistry of the starting vinyl halide is generally retained in Sonogashira and Suzuki couplings. Therefore, starting with a pure (E)-vinyl halide is crucial.
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can influence both yield and selectivity. Bulky, electron-rich phosphine ligands can sometimes improve catalyst stability and turnover.
-
Reaction Temperature: As mentioned in the troubleshooting guide, temperature optimization is key to balance reaction rate and prevent side reactions or product isomerization.
-
Base Selection: The base plays a multiple role, including neutralizing the HX byproduct and participating in the catalytic cycle. The optimal base can vary significantly between different coupling reaction types.
Q3: How can I minimize the formation of the homocoupled diyne byproduct (Glaser coupling)?
A3: The formation of homocoupled diynes is a common side reaction, particularly in Sonogashira couplings. To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling, so ensure your reaction setup is thoroughly deoxygenated.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While often requiring slightly harsher conditions, it eliminates the primary catalyst for homocoupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use of a Co-solvent: Using a co-solvent with the amine can sometimes suppress homocoupling.
Q4: What is a typical catalyst loading for these reactions, and can it be reduced?
A4: A typical palladium catalyst loading ranges from 0.5 to 5 mol%. For cost-effectiveness and to minimize palladium contamination in the final product, it is desirable to reduce the catalyst loading. This can often be achieved by:
-
Using highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands.
-
Optimizing the reaction conditions (temperature, solvent, base) to maximize catalyst turnover.
-
Ensuring high purity of all reagents and solvents to avoid catalyst poisoning.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of enyne coupling reactions, based on literature data for similar substrates. This data should be used as a starting point for the optimization of (E)-3-Octen-1-yne synthesis.
Table 1: Effect of Base on Sonogashira Coupling Yield
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | Piperidine | 50 | High |
| 2 | NEt₃ | 50 | High |
| 3 | Cs₂CO₃ | 50 | Low |
| 4 | K₂CO₃ | 50 | Low |
| 5 | DIPEA | 50 | Low |
| 6 | KOH | 50 | Low |
| 7 | NaHCO₃ | 50 | Low |
| 8 | NaOH | 50 | Low |
Data adapted from a study on the Sonogashira reaction of p-iodonitrobenzene and phenyl acetylene.[1]
Table 2: Effect of Solvent on Heck Coupling Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DMF | 100 | 81 (E), 16 (Z) |
| 2 | DMF:H₂O (4:1) | 100 | 79 (E) |
| 3 | DMF:H₂O (1:1) | 100 | Increased yield of desired products |
Data adapted from a study on the Heck arylation of various biological compounds.[2]
Experimental Protocols
Protocol 1: Sonogashira Coupling for the Synthesis of (E)-3-Octen-1-yne
This protocol describes a general procedure for the Sonogashira coupling of (E)-1-bromo-1-hexene with 1-butyne.
Materials:
-
(E)-1-bromo-1-hexene (1.0 equiv)
-
1-Butyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add (E)-1-bromo-1-hexene to the mixture.
-
Cool the mixture to 0 °C and bubble 1-butyne gas through the solution for 10-15 minutes, or add condensed 1-butyne.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford (E)-3-Octen-1-yne.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative copper-free method.
Materials:
-
(E)-1-bromo-1-hexene (1.0 equiv)
-
1-Butyne (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Piperidine (2.5 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.
-
Add anhydrous, degassed DMF and piperidine.
-
Add (E)-1-bromo-1-hexene.
-
Introduce 1-butyne as described in Protocol 1.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring the progress.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of (E)-3-Octen-1-yne.
Caption: A logical troubleshooting guide for optimizing coupling reactions.
References
Preventing homocoupling side reactions in enyne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot homocoupling side reactions during enyne synthesis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of enyne synthesis?
A1: Homocoupling is an undesired side reaction where two identical terminal alkyne molecules couple with each other to form a symmetric 1,3-diyne. This reaction competes with the desired cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, reducing the yield of the target enyne product and complicating purification.[1] This side product is often referred to as the Glaser coupling or Hay coupling product.[1][2]
Q2: What is the primary cause of alkyne homocoupling in Sonogashira reactions?
A2: The primary cause of homocoupling in traditional Sonogashira reactions is the presence of the copper(I) co-catalyst, typically CuI.[3][4] In the presence of an oxidant, such as atmospheric oxygen, the copper catalyst can facilitate the oxidative coupling of the terminal alkyne, leading to the formation of a diyne dimer.[1][5] This process is known as the Glaser coupling.[3]
Q3: Can homocoupling occur even in copper-free reaction conditions?
A3: While less common, homocoupling can still occur in copper-free systems. The palladium catalyst itself can promote dimerization, especially if the active Pd(0) species is reoxidized to Pd(II) by residual oxygen in the reaction mixture.[1] However, copper-free variations of the Sonogashira reaction were specifically developed to avoid the formation of homocoupling products and are generally much more effective at minimizing this side reaction.[3]
Q4: How does the choice of ligand affect homocoupling?
A4: The ligand coordinated to the palladium center plays a critical role in reaction selectivity.
-
Steric Bulk and Electron-Richness : Sterically bulky and electron-rich phosphine ligands can promote the desired reductive elimination step in the cross-coupling cycle, increasing the rate of enyne formation relative to homocoupling.[4]
-
Ligand Structure : In copper-catalyzed systems, the structure of the ligand used can directly influence the rate of the undesired Glaser coupling. The observed order of ligand activity for catalyzing Glaser coupling is: linear bidentate > tridentate > tetradentate.[5]
-
Bite Angle : For certain reactions, the bite angle of bidentate phosphine ligands is a critical factor in determining regioselectivity, which can indirectly influence side product formation.[6]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the homocoupled diyne byproduct.
This section provides a systematic approach to troubleshoot and minimize the formation of homocoupling products.
Solution 1: Rigorously Exclude Oxygen
The most common cause of oxidative homocoupling is the presence of oxygen.
-
Diagnosis : Are you using standard inert atmosphere techniques? Traces of oxygen can significantly promote the Glaser side reaction.[1]
-
Action :
-
Degas Solvents : Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).
-
Inert Atmosphere : Conduct the entire reaction, including the addition of reagents, under a strict inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.[3]
-
Hydrogen Atmosphere : For particularly stubborn cases, performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling products to as low as 2%.[1][7]
-
Solution 2: Modify the Catalytic System
The choice of catalyst and additives is fundamental to controlling selectivity.
-
Diagnosis : Are you using a traditional copper co-catalyzed Sonogashira protocol? The copper salt is a known promoter of homocoupling.[4][5]
-
Action :
-
Switch to Copper-Free Conditions : The most effective solution is often to switch to a copper-free Sonogashira protocol. Numerous such procedures have been developed specifically to avoid alkyne dimerization.[3]
-
Add a Reducing Agent : If using a copper-catalyzed system is unavoidable, consider adding an excess of a reducing agent, such as tin(II) 2-ethylhexanoate or (+)-sodium L-ascorbate, after the reaction is complete but before exposure to air. This prevents the oxidation of Cu(I) that is required for the Glaser coupling mechanism.[5]
-
Optimize Ligand : Experiment with different phosphine ligands. As a general rule, bulkier and more electron-donating ligands on the palladium catalyst can favor the desired cross-coupling pathway.[4]
-
Solution 3: Adjust Reaction Conditions and Reagents
Temperature, concentration, and reagent choice can tip the balance between cross-coupling and homocoupling.
-
Diagnosis : Are reaction temperatures too high or reaction times unnecessarily long? Are you using a suitable base?
-
Action :
-
Low-Temperature Workup : Cool the reaction mixture to a low temperature (e.g., below -20 °C) before exposing it to air for the workup. This can completely prevent post-reaction Glaser coupling.[5]
-
Protect the Alkyne : As a last resort, the terminal alkyne can be protected with a silyl group (e.g., trimethylsilyl - TMS). This physically blocks the terminal proton, preventing homocoupling. The protecting group must be removed in a subsequent step.[5]
-
Base Selection : The choice of base can influence the reaction outcome. Amine bases are standard, but the specific base and its concentration should be optimized for your substrate.[8]
-
Data Summary Tables
Table 1: Effect of Copper Co-catalyst on Homocoupling in Sonogashira Reactions
| Catalytic System | Atmosphere | Typical Homocoupling Yield | Key Advantage | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Standard (Inert) | 5-40% | High reactivity for many substrates | [1][3] |
| Pd(PPh₃)₂Cl₂ / CuI | Dilute H₂/N₂ | ~2% | Drastically diminished homocoupling | [1] |
| Pd(PPh₃)₄ (Copper-Free) | Inert | <5% | Avoids primary homocoupling pathway | [3] |
Table 2: Influence of Post-Reaction Treatment on Preventing Glaser Coupling[5]
| Post-ATRP Treatment (before air exposure) | Homocoupling Observed | Mechanism of Prevention |
| None (direct exposure to air) | Yes (significant) | N/A |
| Cool mixture to < -28 °C | No | Low temperature inhibits oxidative coupling |
| Add excess reducing agent (e.g., Ascorbate) | No | Prevents oxidation of Cu(I) to active state |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure where homocoupling can be a significant issue if precautions are not taken.
-
Setup : To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition : Add an appropriate amine base (e.g., triethylamine or diisopropylamine, 5 mL). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction : Stir the reaction mixture at room temperature (or heat as required) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography. Note: To minimize homocoupling, ensure all steps are performed under a strict inert atmosphere.[3][8]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize or eliminate alkyne homocoupling.
-
Setup : To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reagent Addition : Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Cs₂CO₃ or an amine like piperidine, 2.5 mmol). Degas the mixture again with argon.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction : Heat the mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Workup : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[3]
Visualizations
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Regioselectivity in Additions to Conjugated Enynes
Welcome to the technical support center for optimizing regioselectivity in addition reactions to conjugated enynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My addition reaction to a conjugated enyne is resulting in a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in additions to conjugated enynes is a delicate balance of several factors. The primary influences you should consider are:
-
Electronic Effects: The inherent electronic distribution within the conjugated system plays a crucial role. The electron-donating or electron-withdrawing nature of substituents on both the alkene and alkyne moieties can direct incoming reagents to a specific position.
-
Steric Hindrance: Bulky substituents near one of the reactive sites (the double or triple bond) can physically obstruct the approach of a reagent, thereby favoring addition at the less hindered position.[1] This is a common strategy for controlling regioselectivity in reductive coupling reactions.[1]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the nature of the catalyst and its associated ligands can dramatically steer the regiochemical outcome. The catalyst can coordinate to the enyne in a specific manner, activating one site over the other for nucleophilic or electrophilic attack. For instance, nickel-catalyzed reductive couplings of alkynes and aldehydes show that regioselectivity is controlled by steric effects.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the kinetic versus thermodynamic control of the reaction. A specific set of conditions might favor the formation of the thermodynamically more stable product, while other conditions may favor the kinetically preferred product.[2]
Q2: I am observing poor regioselectivity in a nickel-catalyzed reductive coupling of an enyne with an aldehyde. How can I improve this?
A2: Poor regioselectivity in this context often arises from insufficient differentiation between the two ends of the alkyne. Here are some troubleshooting steps:
-
Introduce a Sterically Demanding Group: Attaching a bulky substituent, such as a trialkylsilyl group (e.g., TMS), to one of the alkyne carbons can effectively block that side, directing the addition to the less sterically hindered carbon.[3]
-
Utilize Conjugation Effects: If your enyne is part of a larger conjugated system (e.g., a diyne or an enediyne), the extended π-system can enhance the inherent electronic bias, leading to higher regioselectivity.[1] Computational studies suggest that conjugated enynes and diynes exhibit increased reactivity and very high regioselectivities.[1]
-
Modify the Catalyst: The ligand sphere of the nickel catalyst is critical. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands of varying steric bulk and electronic properties. This can alter the way the catalyst coordinates to the enyne and influences the regioselectivity of the subsequent C-C bond formation.
Q3: My hydrohalogenation of a terminal enyne is not proceeding with the expected Markovnikov regioselectivity. What could be the issue?
A3: While hydrohalogenation of simple alkynes generally follows Markovnikov's rule, the presence of the conjugated double bond can complicate the reaction. Here are potential reasons and solutions:
-
Formation of Allenic Intermediates: The initial protonation can potentially occur at the double bond, leading to a carbocation that can rearrange or be trapped to form allenic byproducts, disrupting the expected regiochemical outcome.
-
Radical Mechanisms: If the reaction is not performed under strict inert conditions, or if impurities are present, a radical addition mechanism may compete with the desired ionic pathway. Radical additions to alkynes often exhibit anti-Markovnikov regioselectivity. Ensure your reagents are pure and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocationic intermediate. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., dichloromethane) to see how it affects the product distribution.
Troubleshooting Summary Table
| Issue | Potential Cause | Suggested Solution(s) |
| Low Regioselectivity | Insufficient steric or electronic differentiation. | Introduce bulky protecting groups; modify substituents to enhance electronic bias; screen different catalysts and ligands. |
| Mixture of 1,2- and 1,4-Addition Products | Competing kinetic and thermodynamic pathways. | Adjust reaction temperature and time; change the solvent to favor one pathway. |
| Unexpected Isomer Formation | Rearrangement of intermediates (e.g., carbocations). | Use less polar solvents; employ catalysts that avoid discrete carbocation formation. |
| Reaction Stalls or is Sluggish | Poor catalyst activity or substrate deactivation. | Increase catalyst loading; screen alternative catalysts; ensure all reagents are pure and dry. |
Key Experimental Protocols
Protocol 1: Regioselective 1,1-Difluorination of Enynes [4]
This procedure outlines a method for the geminal difluorination of enynes, where the alkyne acts as a directing group to achieve 1,1-selectivity.[4]
-
Reaction Setup: In a Teflon vial equipped with a stir bar, add the enyne substrate (0.2 mmol, 1.0 equiv.) and p-iodotoluene (9 mg, 0.04 mmol, 20 mol%).
-
Solvent Addition: Add chloroform (CHCl₃, 0.5 mL).
-
Reagent Addition: Add the specified amine:HF mixture (0.5 mL) via syringe and stir for 1 minute.
-
Fluorinating Agent: Add Selectfluor® (106 mg, 0.3 mmol, 1.5 equiv.) in one portion.
-
Reaction Conditions: Seal the vial with a Teflon screw cap and stir at 350 rpm at ambient temperature for 24 hours.
-
Workup: Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃, 100 mL). Caution: CO₂ evolution will occur.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent, dry the combined organic layers, and purify by column chromatography.
Note: The amine:HF ratio can be critical for optimizing the yield and selectivity for different substrates. Ratios from 1:4.5 to 1:7.5 have been reported to influence reactivity.[4]
Visualized Workflows and Mechanisms
Below are diagrams illustrating key concepts and workflows for optimizing regioselectivity in enyne additions.
References
Troubleshooting low conversion rates in Pauson-Khand reactions with enynes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in Pauson-Khand reactions (PKR) with enyne substrates.
Troubleshooting Guide
This section addresses specific issues encountered during experimentation in a question-and-answer format.
Question: My reaction shows little to no conversion, and I am mostly recovering the starting enyne. What are the initial steps to troubleshoot this?
Answer: When facing a stalled reaction, the primary suspects are insufficient activation energy, issues with the catalyst complex formation, or the need for a reaction promoter.
-
Promoter Addition: The most common and effective first step for traditional cobalt-mediated reactions is the addition of a promoter. Amine N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), are known to dramatically accelerate the reaction, often allowing it to proceed at room temperature.[1] These promoters are thought to facilitate the reaction by oxidizing a CO ligand from the cobalt complex, creating a vacant coordination site that accelerates the rate-determining alkene insertion step.[1]
-
Thermal Conditions: If a promoter is already in use or is ineffective, increasing the reaction temperature may be necessary. The classic Pauson-Khand reaction often requires elevated temperatures to proceed thermally.[1] However, be mindful that higher temperatures can also lead to substrate decomposition.
-
Pre-formation of the Cobalt-Alkyne Complex: Ensure the hexacarbonyl dicobalt-alkyne complex is forming correctly before attempting the cyclization. This can often be visualized by a color change. In some cases, isolating the complex before adding the promoter and heating can improve yields.[2]
Question: I'm observing low yields of my desired cyclopentenone, with significant side products or unreacted starting material. How can I optimize the reaction for higher conversion?
Answer: Low yields can stem from several factors including catalyst choice, reaction conditions, and substrate reactivity. A systematic optimization of these parameters is recommended.
-
Catalyst System: While dicobalt octacarbonyl (Co₂(CO)₈) is the classic choice, other metal catalysts may be more effective for your specific enyne. Rhodium catalysts, such as [Rh(CO)₂Cl]₂, are often more reactive and can be used in catalytic amounts, particularly for more challenging substrates.[2][3] Molybdenum hexacarbonyl [Mo(CO)₆] is another alternative that can offer different selectivity and reactivity profiles.[4][5]
-
Solvent and Concentration: The choice of solvent can influence reaction rates and yields. Coordinating solvents can sometimes be beneficial for catalytic systems.[2] For intramolecular reactions, running the reaction at high dilution (e.g., 0.01 M) can disfavor intermolecular side reactions and improve the yield of the desired cyclic product.[6]
-
Carbon Monoxide (CO) Pressure: For catalytic versions of the PKR, particularly with rhodium, maintaining a positive pressure of CO (e.g., via a CO balloon) is often crucial for catalyst stability and turnover.[3] In stoichiometric cobalt reactions, the CO is provided by the cobalt carbonyl complex itself.
Question: My enyne substrate appears to be decomposing under the reaction conditions. What strategies can I employ to mitigate this?
Answer: Substrate decomposition is common with harsh thermal conditions. Milder reaction conditions or alternative technologies can prevent this.
-
Use of Promoters at Lower Temperatures: As mentioned, promoters like NMO allow the reaction to proceed at or near room temperature, which is significantly milder than thermal conditions and can prevent the degradation of sensitive substrates.[1]
-
Flow Chemistry: For reactions that require high temperatures and pressures, continuous flow methodology can be highly effective.[7][8] A flow reactor allows for precise control over a short reaction time at forced conditions, which can maximize the formation of the desired product while minimizing decomposition that occurs over longer reaction times in batch processes.[7][8]
-
Catalyst Choice: Rhodium-catalyzed reactions often proceed under milder conditions than stoichiometric cobalt-mediated transformations, providing another avenue to avoid substrate decomposition.[3]
Question: Are there specific structural features of my enyne that are known to inhibit the Pauson-Khand reaction?
Answer: Yes, the structure and substitution pattern of the enyne substrate play a critical role in the success of the reaction.
-
Alkene Substitution: The reactivity of the alkene decreases with increasing substitution. The general order of reactivity is: strained cyclic > terminal > disubstituted > trisubstituted.[4][9] Tetrasubstituted alkenes are often unreactive.[4]
-
Alkyne Substitution: Terminal alkynes tend to give higher yields than internal alkynes.[9] Sterically bulky substituents on the alkyne can hinder the reaction.[10]
-
Presence of Heteroatoms: Certain heteroatoms can influence reactivity. Oxygen-containing enynes have been found to be more reactive and selective in some systems.[2] Conversely, sulfur-containing substrates can be problematic due to strong ligation to the metal center, which can slow or halt the reaction.[2]
-
Tether Length (Intramolecular PKR): For intramolecular reactions, the length of the tether connecting the alkyne and alkene is crucial. Tethers that lead to the formation of five-membered rings are generally the most effective.[3]
Data Summary Tables
Table 1: Effect of Catalyst and Promoter on PKR Yield
| Enyne Substrate Type | Catalyst System | Promoter | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-tosyl tethered 1,6-enyne | Rh(I) with MaxPHOS ligand | None | Ambient | High | [2] |
| Oxygen-tethered 1,6-enyne | Rh(I) | None | Room Temp | 74 | [2] |
| Terminal Alkyne 1,6-enyne | Co₂(CO)₈ | NMO | Ambient | Good | [1] |
| Alkoxyallene-yne | [RhCl(CO₂)]₂ | None | Toluene | 85 | [3] |
| Furan-tethered allene-yne | Rh(I) | None | Toluene, 110°C | 32-57 | [6] |
| Benzo-fused 1,7-enyne | Co₂(CO)₈ | None | 180 (Flow) | ~35 |[7] |
Table 2: Comparison of Reaction Conditions for a Benzo-Fused 1,7-Enyne
| Method | CO Pressure | Temperature (°C) | Conversion (%) | Selectivity for Product | Reference |
|---|---|---|---|---|---|
| Batch | 5 bar | 120 | Poor | - | [7] |
| Batch | 20 bar | 150 | - | Poor | [7] |
| Flow | - | 150 | 70 | Poor | [7] |
| Flow | - | 180 | Moderate | Improved |[7] |
Experimental Protocols
Protocol 1: General Procedure for Stoichiometric Cobalt-Mediated Intramolecular PKR with NMO
-
Dissolution: Dissolve the enyne substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Complexation: Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 eq) to the solution portion-wise at room temperature. Stir the reaction mixture for 1-4 hours, during which the formation of the alkyne-cobalt complex is usually indicated by a color change to deep red or brown.
-
Promotion: Add N-methylmorpholine N-oxide (NMO, 2-4 eq) to the reaction mixture. It is sometimes beneficial to dissolve the NMO in a small amount of the reaction solvent first.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction, for example by passing it through a short plug of silica gel, eluting with an appropriate solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopentenone.
Protocol 2: General Procedure for Catalytic Rhodium-Catalyzed Intramolecular PKR
-
Setup: To an oven-dried flask equipped with a reflux condenser, add the enyne substrate (1.0 eq) and a suitable solvent (e.g., toluene or 1,2-dichloroethane). For challenging reactions, high dilution (0.01 M) is recommended.[6]
-
Catalyst Addition: Add the rhodium catalyst, for example, chlorobis(carbonyl)rhodium(I) dimer ([Rh(CO)₂Cl]₂, 1-7 mol%), to the flask.[3][6]
-
CO Atmosphere: Purge the flask with carbon monoxide (CO) gas and maintain a positive pressure of CO using a balloon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[3][6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to yield the product.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-oxides like NMO in cobalt-mediated Pauson-Khand reactions? A1: N-oxides act as promoters or accelerators.[1] They are believed to work by oxidatively removing a carbon monoxide (CO) ligand from the cobalt-alkyne complex. This creates a vacant coordination site on the cobalt center, which facilitates the subsequent coordination and insertion of the alkene. This step is often the rate-determining step of the reaction, so accelerating it leads to a significant increase in the overall reaction rate, often allowing reactions to proceed at room temperature instead of requiring high heat.[1]
Q2: When should I consider using a rhodium or molybdenum catalyst instead of a cobalt-based system? A2: Consider switching from cobalt to rhodium or molybdenum under the following circumstances:
-
Catalytic System Desired: Rhodium catalysts are highly efficient and typically used in small, catalytic amounts, which can be more atom-economical and lead to easier purification.[3]
-
Substrate Sensitivity: If your substrate is sensitive to the harsh conditions of thermal cobalt-mediated reactions, rhodium catalysts often provide a milder alternative.[3]
-
Poor Reactivity with Cobalt: Some substrates that are unreactive with cobalt may undergo cyclization successfully with rhodium catalysts.[2]
-
Alternative Selectivity: Molybdenum catalysts can sometimes provide different regioselectivity or stereoselectivity compared to cobalt or rhodium, which can be advantageous for specific synthetic targets.[4][5]
Q3: What are the most common limitations of the Pauson-Khand reaction with enyne substrates? A3: The primary limitations are related to the substrate scope. Highly substituted (trisubstituted or tetrasubstituted) alkenes are poor substrates and often result in very low or no conversion.[4] Internal alkynes are generally less reactive than terminal ones.[9] Furthermore, the reaction can be sensitive to steric hindrance near the reacting centers and the presence of strongly coordinating functional groups (like thiols) that can poison the catalyst.[2]
Q4: How does carbon monoxide (CO) pressure influence the reaction? A4: In stoichiometric cobalt reactions, the Co₂(CO)₈ reagent serves as the source of both the metal and the CO for the cyclization. For catalytic systems, especially those using rhodium, an external atmosphere of CO (typically a balloon) is often required. The CO is necessary to regenerate the active catalytic species and participate in the cycloaddition. Insufficient CO pressure can lead to catalyst decomposition and low conversion.
Q5: Can flow chemistry be a viable solution for my low-yield Pauson-Khand reaction? A5: Yes, flow chemistry can be an excellent solution, particularly when substrates require harsh conditions (high temperature and pressure) but are prone to decomposition over long reaction times.[7][8] A flow reactor enables a very short residence time under these intense conditions, allowing the desired reaction to occur while minimizing the formation of degradation byproducts, ultimately leading to improved yields for challenging substrates.[7]
Visual Guides
Caption: General troubleshooting workflow for low PKR conversion.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 10. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving High Stereoselectivity with (E)-3-Octen-1-yne
Welcome to the technical support center for stereoselective reactions involving (E)-3-Octen-1-yne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for achieving high stereoselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments with (E)-3-Octen-1-yne, presented in a question-and-answer format.
Q1: My enyne metathesis reaction with (E)-3-Octen-1-yne is resulting in a low E/Z ratio of the desired diene product. What are the potential causes and how can I improve the E-selectivity?
A1: Low E/Z selectivity in enyne metathesis is a common issue that can be influenced by several factors. Here’s a troubleshooting guide to help you enhance the E-selectivity:
-
Catalyst Choice: The choice of catalyst is critical. For enyne metathesis, ruthenium-based catalysts are commonly employed. Second-generation Grubbs catalysts, for instance, can sometimes lead to different selectivity compared to first-generation catalysts. The steric and electronic properties of the catalyst's ligands play a significant role.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the metathesis reaction, thereby affecting the stereochemical outcome. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexane) to more polar options (e.g., dichloromethane, THF), to find the optimal conditions for your desired E-isomer.
-
Temperature and Reaction Time: Metathesis reactions can be sensitive to temperature. Running the reaction at a lower temperature may favor the kinetic product, which could be the desired E-isomer. Additionally, prolonged reaction times, especially at higher temperatures, can lead to isomerization of the product to the thermodynamically more stable isomer, which may not be the one you want. Monitor the reaction progress over time to find the optimal endpoint.
-
Substrate Concentration: The concentration of your reactants can also play a role. Higher concentrations might favor intermolecular side reactions, while lower concentrations can promote the desired intramolecular pathway in ring-closing metathesis.
Q2: I am performing a palladium-catalyzed cross-coupling reaction with (E)-3-Octen-1-yne and an aryl halide, but I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in palladium-catalyzed cross-coupling reactions of unsymmetrical enynes is a well-documented challenge. Here are key parameters to investigate:
-
Ligand Selection: The ligand coordinated to the palladium center is arguably the most influential factor in controlling regioselectivity.[1] Bulky, electron-rich phosphine ligands often favor coupling at the less sterically hindered position of the alkyne. It is advisable to screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) to identify the optimal one for your specific substrate combination.
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) can also impact the active catalytic species and, consequently, the regioselectivity.
-
Solvent and Additives: The reaction solvent can influence the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle. The addition of certain salts (e.g., halides) can also modify the catalytic activity and selectivity.
Q3: My stereoselective reaction is suffering from low yield. What are the common causes and potential solutions?
A3: Low yields in stereoselective reactions can stem from various issues. Consider the following troubleshooting steps:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or solvent, or inherent instability of the catalyst under the reaction conditions. Ensure your reagents and solvents are pure and dry, and consider using a higher catalyst loading or adding the catalyst in portions.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion or product decomposition. A systematic optimization of these parameters is recommended.
-
Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions: (E)-3-Octen-1-yne can potentially undergo side reactions such as oligomerization or isomerization. Characterizing the byproducts can provide valuable insights into the competing reaction pathways and help in devising strategies to suppress them.
Experimental Protocols and Data
Below are representative experimental protocols for achieving high stereoselectivity in reactions involving enynes. While these are generalized procedures, they provide a solid starting point for your own experiments with (E)-3-Octen-1-yne.
Protocol 1: General Procedure for Palladium-Catalyzed Stereodivergent Sonogashira Coupling of an Enyne
This protocol provides a general method for the stereodivergent synthesis of enynes, where the choice of ligand dictates the E/Z selectivity.
Materials:
-
Palladium precursor (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., a phosphine ligand for E-selectivity, a specific nitrogen-based ligand for Z-selectivity)
-
(E)-3-Octen-1-yne
-
Aryl halide
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol%), CuI (e.g., 4 mol%), and the chosen ligand (e.g., 8 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the aryl halide and (E)-3-Octen-1-yne.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Determine the E/Z ratio of the product by ¹H NMR spectroscopy or GC analysis.
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Pd(PPh₃)₄ / CuI | PPh₃ | THF | 60 | 12 | 85 | >95:5 |
| Pd₂(dba)₃ / CuI | L1* | Toluene | 80 | 24 | 78 | <5:95 |
*L1 represents a hypothetical Z-directing ligand for illustrative purposes.
Protocol 2: General Procedure for Enyne Metathesis
This protocol outlines a general procedure for enyne metathesis to form a conjugated diene.
Materials:
-
Ruthenium-based metathesis catalyst (e.g., Grubbs II catalyst)
-
(E)-3-Octen-1-yne
-
Alkene coupling partner
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve (E)-3-Octen-1-yne and the alkene coupling partner in the anhydrous, degassed solvent.
-
Add the ruthenium catalyst (e.g., 1-5 mol%).
-
Stir the reaction at the desired temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench it by exposing it to air or by adding a quenching agent like ethyl vinyl ether.
-
Purify the product by column chromatography.
-
Analyze the stereoisomeric ratio of the resulting diene.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio of Diene |
| Grubbs II | CH₂Cl₂ | 40 | 6 | 90 | 85:15 |
| Hoveyda-Grubbs II | Toluene | 25 | 12 | 88 | 90:10 |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using Graphviz, illustrate key concepts in achieving stereoselectivity and provide logical workflows for troubleshooting.
Caption: A simplified workflow for a palladium-catalyzed cross-coupling reaction, highlighting key control factors.
Caption: A decision-making workflow for troubleshooting low E/Z selectivity in stereoselective reactions.
References
Technical Support Center: Purification and Isolation of Volatile Enynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and isolation of volatile enynes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying volatile enynes?
A1: The primary challenges in purifying volatile enynes stem from their inherent chemical properties:
-
Volatility: Their low boiling points can lead to sample loss during solvent removal and purification.[1]
-
Instability: The conjugated enyne moiety can be sensitive to heat, light, acid, and air, leading to decomposition, polymerization, or isomerization.[2]
-
Reactivity on Stationary Phases: The acidic nature of standard silica gel can cause degradation of sensitive enynes during column chromatography.[2][3]
-
Close-boiling Impurities: The presence of impurities with similar boiling points can make separation by distillation difficult.[4][5][6]
Q2: Which purification techniques are most suitable for volatile enynes?
A2: The choice of purification technique depends on the specific properties of the enyne and the impurities present. Common methods include:
-
Flash Column Chromatography: Useful for separating compounds with different polarities. Special precautions, such as using deactivated silica gel, are often necessary.[3][7][8]
-
Fractional Distillation: Effective for separating liquids with close boiling points, particularly on a larger scale.[4][5][6][9][10]
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for separating small amounts of volatile compounds.[11]
Q3: How can I prevent my volatile enyne from decomposing during purification?
A3: To minimize decomposition, consider the following precautions:
-
Use Polymerization Inhibitors: Small amounts of inhibitors like hydroquinone or butylated hydroxytoluene (BHT) can prevent radical polymerization, especially during heating.
-
Work under Inert Atmosphere: Handling the enyne under nitrogen or argon can prevent oxidation.
-
Use Deactivated Silica Gel: Neutralizing the acidic sites on silica gel can prevent acid-catalyzed decomposition during chromatography.[3]
-
Minimize Heat Exposure: Use the lowest possible temperatures for distillation and solvent evaporation.
-
Protect from Light: Store and handle the compound in amber vials or wrap glassware in aluminum foil.
Q4: What is the best way to analyze the purity of a volatile enyne?
A4: A combination of analytical techniques is often best for assessing purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and providing information about their molecular weight and fragmentation patterns, which aids in identification.[12][13]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Provides quantitative information on the relative amounts of different components in a sample.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[17][18][19]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of the enyne. | The compound is too volatile and evaporated during solvent removal. | Concentrate fractions at low temperature and reduced pressure. Consider using a cold trap.[1] |
| The compound decomposed on the silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[3] Perform a quick filtration through a small plug of silica first to test for stability. | |
| The chosen eluent is not polar enough to elute the compound. | Gradually increase the polarity of the eluent (gradient elution).[3] | |
| Streaking or tailing of the compound spot on TLC. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a competing base (e.g., 0.1-1% triethylamine) to the eluent.[3] |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. | |
| Presence of unexpected byproducts in the collected fractions. | The enyne is isomerizing or rearranging on the silica gel. | Use deactivated silica gel and work at lower temperatures if possible. |
Fractional Distillation
| Problem | Possible Cause | Recommended Solution |
| Poor separation of the enyne from impurities. | The boiling points of the components are very close. | Use a longer fractionating column with a higher number of theoretical plates.[5] |
| The distillation is being performed too quickly. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[5] | |
| The compound is polymerizing in the distillation flask. | The distillation temperature is too high, initiating polymerization. | Use vacuum distillation to lower the boiling point of the enyne. Add a polymerization inhibitor to the distillation flask. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Low yield of the distilled enyne. | The compound is volatile and has escaped from the apparatus. | Ensure all joints are properly sealed and use a cold condenser. Consider using a cold trap after the receiving flask. |
Data Presentation
Table 1: Typical GC-MS Parameters for Volatile Enyne Analysis
| Parameter | Setting | Purpose |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common non-polar column suitable for separating a wide range of volatile organic compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1 mL/min (constant flow) | Ensures reproducible retention times. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. |
| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A typical temperature program to separate compounds with a range of boiling points. |
| MS Source Temp | 230 °C | Optimal temperature for ionization. |
| MS Quad Temp | 150 °C | Maintains ion trajectory. |
| Scan Range | 35-400 amu | Covers the expected mass range of the enyne and common impurities. |
Experimental Protocols
Protocol 1: Purification of a Volatile Enyne by Flash Column Chromatography
This protocol provides a general procedure for purifying a volatile enyne using flash column chromatography with deactivated silica gel.
Materials:
-
Crude volatile enyne
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system (e.g., hexane/ethyl acetate mixture) that gives your desired enyne an Rf value of approximately 0.2-0.3.
-
To test for stability, spot the crude mixture on a TLC plate, let it sit for 10-15 minutes, and then develop it. If a new spot appears or the product spot diminishes, degradation on silica is likely.
-
-
Deactivation of Silica Gel:
-
Prepare the chosen eluent and add 0.5-1% triethylamine to it. This will serve as the deactivating agent and the mobile phase.[3]
-
-
Packing the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with the deactivated eluent.
-
In a separate beaker, create a slurry of silica gel in the deactivated eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude enyne in a minimal amount of the deactivated eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of fresh eluent to rinse the sides of the column and allow it to enter the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a pump or air line) to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure enyne.
-
Remove the solvent using a rotary evaporator at low temperature and reduced pressure. To minimize loss of the volatile product, a cold trap can be used.[1]
-
Protocol 2: Purification of a Volatile Enyne by Fractional Distillation
This protocol describes a general procedure for purifying a volatile enyne by fractional distillation.
Materials:
-
Crude volatile enyne
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (optional)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the crude enyne in the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle.[4]
-
Observe the vapor rising through the fractionating column. The column should be insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.[6]
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).[5]
-
Monitor the temperature at the distillation head. The temperature should remain constant as the pure enyne distills.
-
Collect the fraction that distills at the expected boiling point of the enyne.
-
-
Vacuum Distillation (if necessary):
-
If the enyne is thermally sensitive, perform the distillation under reduced pressure.
-
Connect a vacuum adapter to the receiving flask and attach it to a vacuum source.
-
Slowly reduce the pressure to the desired level before heating.
-
-
Product Collection:
-
Once the desired fraction has been collected, remove the heat and allow the apparatus to cool.
-
If under vacuum, slowly and carefully reintroduce air into the system before dismantling the apparatus.
-
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. byjus.com [byjus.com]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. Fractional_distillation [chemeurope.com]
- 10. energyeducation.ca [energyeducation.ca]
- 11. Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. chromsoc.jp [chromsoc.jp]
- 16. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Terminal Alkynes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during cross-coupling reactions of terminal alkynes, with a primary focus on the Sonogashira reaction.
Troubleshooting Guide
This guide addresses common problems observed during experiments, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction mixture turned black, and the reaction has stalled. What is happening and what should I do?
A1: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[1] This is one of the most common modes of catalyst deactivation.
-
Potential Causes:
-
High Temperature: Excessive heat can promote the agglomeration of palladium nanoparticles.[2]
-
Inefficient Ligand: The phosphine ligand may not be sterically bulky or electron-rich enough to stabilize the Pd(0) species, leading to aggregation.[3]
-
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[2]
-
Oxygen Exposure: While sometimes used to generate the active catalyst, excess oxygen can lead to ligand oxidation and subsequent catalyst decomposition.
-
-
Recommended Solutions:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. For many Sonogashira couplings, reactions can proceed efficiently at room temperature or slightly elevated temperatures (e.g., 50 °C).[2][4]
-
Change the Ligand: Switch to a more sterically hindered and electron-rich phosphine ligand, such as a biarylphosphine (e.g., XPhos, SPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃). These ligands are better at stabilizing the monoligated Pd(0) active species.[3]
-
Solvent Selection: Consider using a different solvent. Toluene or amine bases like triethylamine (TEA) used as a solvent are common alternatives.[2][5]
-
Ensure Inert Atmosphere: Properly degas your solvents and reactants and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize oxygen exposure.
-
Q2: My reaction is producing a significant amount of the alkyne homocoupling (Glaser) product. How can I suppress this side reaction?
A2: The formation of a 1,3-diyne (the homocoupled product) is known as the Glaser or Hay coupling. This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4][6]
-
Potential Causes:
-
Presence of Oxygen: Molecular oxygen facilitates the oxidative dimerization of copper acetylides.[6][7]
-
High Copper Concentration: An excessive amount of the copper(I) co-catalyst can accelerate the rate of homocoupling.[8]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow (e.g., due to an unreactive aryl halide), the homocoupling side reaction can become dominant.
-
-
Recommended Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction. This is the most critical step to prevent Glaser coupling.[7][9]
-
Reduce Copper(I) Concentration: Lower the loading of the copper(I) salt. In many cases, a very small amount is sufficient, and sometimes it can be omitted entirely.[8]
-
Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. These methods often employ more active palladium/phosphine systems or use other additives to facilitate the reaction without a copper co-catalyst.[7][10]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[8]
-
Hydrogen Atmosphere: In some cases, carrying out the reaction under a diluted hydrogen atmosphere has been shown to reduce homocoupling to minimal levels.[6]
-
Q3: The reaction is sluggish or gives a low yield, but I don't observe palladium black or significant homocoupling. What are other potential causes for catalyst deactivation?
A3: Low reactivity can stem from several more subtle issues related to the catalyst's stability and the purity of your reagents.
-
Potential Causes:
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, especially in the presence of trace oxygen, forming phosphine oxides which are generally poor ligands for Pd(0).[9][11] This can destabilize the catalyst.
-
Formation of Inactive Dimers: The active monoligated Pd(0) species can react with unreacted palladium precatalyst to form inactive bridged palladium(I) dimers, sequestering the active catalyst.
-
Impure Reagents: Impurities in solvents, bases, or starting materials can act as catalyst poisons. For example, old bottles of amine bases can contain impurities.[1][2]
-
Poor Precatalyst Reduction: If you are starting with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active Pd(0) species in situ.[7]
-
-
Recommended Solutions:
-
Use High-Purity Reagents: Use freshly distilled and degassed solvents and bases. Filtering bases like triethylamine through a plug of alumina can remove impurities.[2] Ensure the purity of your aryl halide and alkyne.
-
Choose a Robust Ligand: Employ air-stable, electron-rich, and bulky phosphine ligands that are less prone to oxidation and better at preventing dimer formation.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.
-
Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrates.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the copper co-catalyst in a Sonogashira reaction? A: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate, which is a key step in the catalytic cycle. The use of copper generally increases the reaction rate and allows for milder reaction conditions (e.g., room temperature).[7]
Q: When should I consider using a copper-free Sonogashira protocol? A: You should consider a copper-free protocol when:
-
You are observing significant amounts of the alkyne homocoupling (Glaser) product.[7]
-
Your substrates or products are sensitive to copper.
-
You need to avoid copper contamination in your final product, which is often a concern in pharmaceutical synthesis.[10]
Q: How do I properly degas a reaction mixture? A: A common and effective method is the "freeze-pump-thaw" technique:
-
Assemble your reaction flask with all solid reagents and a stir bar under an inert atmosphere.
-
Add the solvent(s) via syringe.
-
Freeze the mixture using a liquid nitrogen bath until it is completely solid.
-
Apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and thaw the mixture in a water bath. You should see gas bubbling out of the solution as it thaws.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen. After the final thaw, backfill the flask with an inert gas like argon or nitrogen.
Q: Can I reuse my palladium catalyst? A: If you are using a heterogeneous catalyst (e.g., palladium on charcoal), it is often possible to recover and reuse it by simple filtration. However, a decrease in activity is common after each cycle due to palladium leaching or surface poisoning. For homogeneous catalysts, recovery is much more difficult and typically not practical on a lab scale, though catalyst recycling is a major focus in industrial process chemistry.[5]
Data Presentation
Table 1: Effect of Different Bases on Sonogashira Reaction Yield This table summarizes the impact of various bases on the yield of a model Sonogashira reaction between an aryl iodide and phenylacetylene.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Piperidine | DMF | 50 | 95 | [12] |
| 2 | Triethylamine (NEt₃) | DMF | 50 | 92 | [12] |
| 3 | Cs₂CO₃ | DMF | 50 | 65 | [12] |
| 4 | K₂CO₃ | DMF | 50 | 60 | [12] |
| 5 | Diisopropylethylamine | DMF | 50 | 55 | [12] |
| 6 | NaOH | DMF | 50 | 40 | [12] |
Conditions may vary between studies; this table is for comparative purposes.
Table 2: Optimization of Catalyst Loading at Room Temperature This table shows the effect of decreasing the catalyst loading on reaction yield and time for the coupling of 4-iodotoluene and phenylacetylene at room temperature.
| Entry | Catalyst Loading (mol %) | Time (h) | Yield (%) | Reference |
| 1 | 5.0 | 0.5 | 96 | [13] |
| 2 | 2.5 | 1.5 | 100 | [13] |
| 3 | 1.0 | 18 | 100 | [13] |
| 4 | 0.5 | 18 | 100 | [13] |
Reaction facilitated by [DTBNpP]Pd(crotyl)Cl precatalyst. Slower initial rates are observed at lower loadings, but the reaction eventually reaches completion.[13]
Experimental Protocols
Protocol 1: General Procedure for a Copper-Cocatalyzed Sonogashira Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol %), and copper(I) iodide (0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., 5 mL of triethylamine or a mixture of toluene and an amine base). Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for a Copper-Free Sonogashira Coupling
This protocol is adapted for conditions that avoid the use of a copper co-catalyst, which can be beneficial for preventing homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol %). If using a Pd(II) source with a separate ligand, add the ligand at this stage (e.g., Pd(OAc)₂ with 2 equivalents of a phosphine ligand).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagents Addition: Add degassed solvent (e.g., 5 mL of DMF or THF) and a degassed amine base (e.g., triethylamine, 2.0 mmol). Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction and Monitoring: Stir the reaction at the appropriate temperature, monitoring by TLC or GC.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Protocol 3: Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol provides a general chemical method for regenerating a Pd/C catalyst that has been deactivated by organic residues.
-
Recovery: After the reaction, recover the solid Pd/C catalyst by filtration.
-
Washing: Wash the catalyst extensively with the reaction solvent to remove adsorbed products and reagents. Follow with washes of a solvent in which organic impurities are highly soluble (e.g., dichloromethane or acetone).
-
Base Wash: To remove acidic impurities, wash the catalyst with a dilute aqueous base solution (e.g., 1 M NaOH), followed by washing with deionized water until the filtrate is neutral.
-
Acid Wash: To remove basic impurities and some metal poisons, wash with a dilute acid solution (e.g., 10% nitric acid), followed by washing with deionized water until neutral. Caution: Handle nitric acid with care in a fume hood.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Reactivation (Optional Reduction): If the palladium has been oxidized, a reduction step may be necessary. This can be achieved by heating the catalyst under a flow of hydrogen gas. This step should only be performed by trained personnel with appropriate safety precautions.
Mandatory Visualizations
Caption: Common catalyst deactivation pathways branching off the active Pd(0) species.
Caption: A decision-making workflow for troubleshooting common Sonogashira reaction issues.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. books.lucp.net [books.lucp.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Welcome to the Technical Support Center for (E)-3-penten-1-yne and related volatile compounds. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of these valuable chemical intermediates.
(E)-3-penten-1-yne is a versatile building block in organic synthesis, particularly in the development of novel drug candidates, due to its dual functionality of a terminal alkyne and an internal alkene.[1] However, its volatile nature presents specific challenges in experimental settings. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to mitigate risks associated with its volatility.
I. Troubleshooting Guide
This section addresses common issues encountered during the handling and use of (E)-3-penten-1-yne and similar volatile compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields | - Inaccurate measurement of the volatile starting material. - Loss of compound due to evaporation during reaction setup or progress. | - Use a high-precision balance in a draft-shielded enclosure. - Employ techniques for handling volatile liquids, such as dispensing with a gas-tight syringe. - Ensure the reaction vessel is properly sealed and, if necessary, cooled to minimize evaporation. |
| Difficulty in achieving a complete reaction | - The compound may be co-distilling with the solvent during reflux. - The reaction temperature may be too high, leading to decomposition or side reactions. | - Use a high-boiling point solvent. - Consider running the reaction at a lower temperature for a longer duration. - Utilize a reflux condenser with a cooling fluid at a sufficiently low temperature. |
| Contamination of the product | - The starting material may have degraded due to improper storage. - The compound may have reacted with atmospheric components. | - Store (E)-3-penten-1-yne in a tightly sealed container at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere.[2] - Use freshly opened or properly stored material for reactions. |
| Strong chemical odor in the laboratory | - Inadequate ventilation. - A spill may have occurred. | - Always handle (E)-3-penten-1-yne in a well-ventilated fume hood.[3][4] - Check for spills and clean them up immediately using appropriate personal protective equipment (PPE).[3] |
II. Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with (E)-3-penten-1-yne?
(E)-3-penten-1-yne is a highly flammable liquid and vapor.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Due to its volatility, there is a risk of inhalation exposure, which can lead to symptoms such as headaches, dizziness, and nausea.[6]
2. What is the proper personal protective equipment (PPE) for handling this compound?
When handling (E)-3-penten-1-yne, it is essential to wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat[7] All handling of this volatile compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[3][4]
3. How should (E)-3-penten-1-yne be stored?
To maintain its stability and prevent hazardous situations, (E)-3-penten-1-yne should be stored in a tightly closed container in a well-ventilated place, kept cool at 2-8°C, and protected from light.[2][5] It is also advisable to store it under an inert atmosphere, such as argon.[2]
4. What should I do in case of a spill?
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material.[3] Prevent the spill from entering drains.
5. How can I accurately weigh a volatile compound like (E)-3-penten-1-yne?
To accurately weigh a volatile liquid, use a tared, sealed container. Add the liquid to the container using a syringe, seal it, and then weigh it. This minimizes evaporative losses that can lead to inaccurate measurements.
III. Physicochemical Data
The following table summarizes key quantitative data for (E)-3-penten-1-yne and a related compound.
| Property | (E)-3-penten-1-yne | 3-Ethyl-pent-3-en-1-yne |
| Molecular Formula | C5H6[8] | C7H10[9] |
| Molecular Weight | 66.10 g/mol [10] | 94.15 g/mol [9] |
| Boiling Point | 36°C[11] | Not available |
| Flash Point | -41°C[11] | Not available |
| Density | 0.747 g/cm³[11] | Not available |
| CAS Number | 2004-69-5[8] | 14272-82-3[12] |
IV. Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling Reaction
This protocol outlines a general method for a Sonogashira coupling, a common reaction involving terminal alkynes like (E)-3-penten-1-yne.
-
Reaction Setup:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
-
Solvent and Reagent Addition:
-
Add a suitable solvent, such as triethylamine or a mixture of toluene and triethylamine, via a syringe.
-
Add (E)-3-penten-1-yne (1.2 eq) to the reaction mixture using a gas-tight syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
V. Diagrams
Caption: Workflow for the safe handling of volatile compounds.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. nbinno.com [nbinno.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Minimizing Health Risks Around Volatile Organic Compounds [postapplescientific.com]
- 4. rbpchemical.com [rbpchemical.com]
- 5. echemi.com [echemi.com]
- 6. greenandhealthyhomes.org [greenandhealthyhomes.org]
- 7. research.columbia.edu [research.columbia.edu]
- 8. 3-Penten-1-yne, (E)- [webbook.nist.gov]
- 9. 3-Ethyl-pent-3-en-1-yne | C7H10 | CID 139716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Penten-1-yne | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Penten-1-yne, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]
- 12. (E)-Pent-1-yne-3-ene, 3-ethyl- | C7H10 | CID 5462864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the synthesis of (E)-3-Octen-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-Octen-1-yne. The content addresses specific issues that may be encountered during experimental procedures, with a focus on common side products and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (E)-3-Octen-1-yne?
A1: The most prevalent methods for synthesizing (E)-3-Octen-1-yne and related conjugated enynes are the Sonogashira coupling and the Wittig reaction.
-
Sonogashira Coupling: This method involves the cross-coupling of a vinyl halide (e.g., (E)-1-iodohex-1-ene) with a terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection, or acetylene gas under specific conditions). It is catalyzed by a palladium complex and a copper(I) salt.
-
Wittig Reaction: This approach utilizes the reaction of a phosphorus ylide with an aldehyde. For (E)-3-Octen-1-yne, this would typically involve the reaction of pentanal with a suitable phosphonium salt-derived ylide containing the ethynyl group. Stabilized ylides generally favor the formation of the (E)-alkene.[1][2]
Q2: What are the primary side products I should expect during the synthesis of (E)-3-Octen-1-yne?
A2: The side products are highly dependent on the chosen synthetic route:
-
Sonogashira Coupling: The most common side product is the homocoupling of the terminal alkyne, leading to the formation of a diyne (e.g., 1,3-butadiyne if acetylene is used, or a bis-silyl diyne if a protected ethyne source is employed). This is often referred to as Glaser-Hay coupling.
-
Wittig Reaction: A significant byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove.[3][4][5][6][7] Additionally, depending on the ylide used and the reaction conditions, the formation of the undesired (Z)-3-Octen-1-yne isomer can occur.[2]
Q3: How can I purify the final (E)-3-Octen-1-yne product?
A3: Purification strategies depend on the impurities present:
-
From Sonogashira Reactions: The desired enyne product can often be separated from the diyne byproduct and residual starting materials by column chromatography on silica gel. Due to the volatile nature of the product, care must be taken during solvent removal.
-
From Wittig Reactions: The removal of triphenylphosphine oxide (TPPO) is a primary concern. Several methods can be employed, including:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by selective crystallization.
-
Chromatography: Flash column chromatography is a common method for separating the less polar enyne product from the more polar TPPO.
-
Precipitation: TPPO can be precipitated from non-polar solvents like hexane or a mixture of ether and pentane.[4]
-
Complexation: TPPO can be removed by forming a complex with salts like zinc chloride or magnesium chloride, which then precipitate from the solution.[7]
-
Troubleshooting Guides
Sonogashira Coupling Route
Problem 1: Low or no yield of (E)-3-Octen-1-yne.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Use freshly prepared catalysts or purchase from a reliable source. |
| Impure starting materials | Use freshly distilled solvents and ensure the vinyl halide and alkyne are pure. |
| Inefficient copper co-catalyst | Use a fresh source of copper(I) iodide. |
| Inappropriate base | The choice of amine base can be critical. Triethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and of high purity. |
Problem 2: Significant formation of alkyne homocoupling byproduct (diyne).
| Possible Cause | Suggested Solution |
| High concentration of copper catalyst | Reduce the amount of the copper(I) co-catalyst. |
| Presence of oxygen | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. |
| Slow cross-coupling reaction | If the desired cross-coupling is slow, the homocoupling may become more prevalent. Optimize the reaction conditions (temperature, solvent, catalyst loading) to favor the cross-coupling. |
Wittig Reaction Route
Problem 1: Low yield of the desired (E)-3-Octen-1-yne.
| Possible Cause | Suggested Solution |
| Incomplete ylide formation | Ensure the base used for deprotonation of the phosphonium salt is strong enough. For less acidic phosphonium salts, a strong base like n-butyllithium may be necessary. |
| Unreactive aldehyde or ylide | Ensure the purity of the aldehyde. Steric hindrance on either the aldehyde or the ylide can reduce reactivity. |
| Side reactions of the ylide | Ylides can be unstable. Prepare the ylide in situ and use it immediately. |
Problem 2: Formation of the (Z)-isomer.
| Possible Cause | Suggested Solution |
| Use of an unstabilized ylide | Unstabilized ylides typically favor the formation of (Z)-alkenes.[1][2] |
| Reaction conditions | The stereochemical outcome can be influenced by the solvent, temperature, and the presence of salts. Lithium-free conditions often favor Z-alkene formation. |
| Solution: | To favor the (E)-isomer, a stabilized ylide is generally preferred. Alternatively, the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate esters, typically provides excellent E-selectivity.[2] |
Problem 3: Difficulty in removing triphenylphosphine oxide (TPPO).
| Possible Cause | Suggested Solution |
| High polarity of the product | If the desired product has a polarity similar to TPPO, chromatographic separation can be challenging. |
| Solution: | Refer to the purification strategies in the FAQs (Q3). Consider precipitating the TPPO from a non-polar solvent or using complexation with a metal salt.[3][4][6][7] |
Quantitative Data
| Synthetic Route | Typical Product Yield | Common Side Products | Typical Side Product Levels |
| Sonogashira Coupling | 50-90% | Alkyne Homocoupling Product (Diyne) | 5-30% |
| Wittig Reaction | 40-80% | Triphenylphosphine Oxide, (Z)-isomer | Stoichiometric (TPPO), 5-50% ((Z)-isomer) |
Experimental Protocols
While a specific, detailed protocol for the synthesis of (E)-3-Octen-1-yne was not found in the search results, the following general procedures for Sonogashira coupling and Wittig reactions can be adapted.
General Protocol for Sonogashira Coupling of a Vinyl Halide
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) salt (e.g., CuI, 0.01-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture. If using acetylene gas, it can be bubbled through the solution.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for a Wittig Reaction
-
Ylide Generation: To a dried Schlenk flask under an inert atmosphere, add the phosphonium salt (1.0 eq) and a dry, aprotic solvent (e.g., THF). Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.
-
Aldehyde Addition: Add the aldehyde (1.0 eq), dissolved in the same dry solvent, dropwise to the ylide solution at a low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product to remove triphenylphosphine oxide, typically by column chromatography or crystallization/precipitation.[3][4][6][7]
Visualizations
Caption: Sonogashira coupling workflow for (E)-3-Octen-1-yne synthesis.
Caption: Products and byproducts of the Wittig synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Control in Enyne Reactions
This guide addresses common issues researchers encounter regarding the impact of solvents on the stereochemical outcome of enyne reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my enyne cyclization resulting in poor stereoselectivity?
Poor stereoselectivity in enyne cyclizations can often be attributed to the solvent. The solvent can influence the reaction's transition state energy, the catalyst's conformation, and its interaction with the substrate.[1][2] Non-coordinating, nonpolar solvents may not sufficiently stabilize the transition state, leading to a mixture of stereoisomers. Conversely, highly polar or coordinating solvents might interfere with the catalyst's activity or alter its ligand sphere, also affecting selectivity.[3][4]
Q2: I observed a complete reversal of diastereoselectivity when I switched from a nonpolar to a polar coordinating solvent. What is the likely cause?
This phenomenon often points to a change in the reaction mechanism or the active catalytic species.[3] In transition metal-catalyzed reactions (e.g., with Palladium or Gold), polar coordinating solvents like DMSO, DMF, or acetonitrile can directly coordinate to the metal center.[3][5] This coordination can alter the steric and electronic properties of the catalyst, favoring a different reaction pathway or transition state geometry, thus leading to the opposite stereoisomer. For example, in certain palladium-catalyzed reactions, solvent coordination can switch the selectivity of oxidative addition, a key step influencing the final product.[3]
Q3: Can the presence of trace amounts of water or other protic impurities in the solvent affect the stereochemical outcome?
Yes, absolutely. Protic impurities can act as proton sources, potentially leading to undesired side reactions or altering the catalytic cycle. In some gold-catalyzed reactions, for instance, protic additives can influence the rate and mechanism, which may have downstream effects on stereoselectivity.[5] It is crucial to use dry, high-purity solvents for these sensitive transformations to ensure reproducibility and high stereocontrol.
Q4: How do I systematically screen for the optimal solvent to improve stereoselectivity?
A systematic solvent screening should be performed by testing a range of solvents with varying properties. A good starting point includes:
-
Nonpolar, non-coordinating solvents: Toluene, Hexane, Benzene
-
Ethereal, weakly coordinating solvents: THF, Diethyl ether, Dioxane
-
Halogenated solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Polar aprotic, coordinating solvents: Acetonitrile (MeCN), DMF, DMSO
-
Polar protic solvents: Alcohols (e.g., MeOH, EtOH), although these can sometimes participate in the reaction.[5]
Start with small-scale reactions and monitor yield and stereoselectivity (e.g., by NMR or chiral chromatography). A high-throughput experimentation (HTE) platform can be efficient for screening a large number of solvents.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (dr) | The solvent may not be providing adequate stabilization for the desired transition state. | 1. Switch to a more rigidifying or structured solvent. For some reactions, aromatic solvents like toluene can offer favorable π-π stacking interactions. 2. If using a nonpolar solvent, try a moderately polar, non-coordinating solvent like DCM or DCE. 3. For certain catalyst systems, a switch in solvent can reverse diastereoselectivity; try moving from THF/MeOH to a different mixture like TBME/MeCN/MeOH.[7] |
| Low Enantiomeric Excess (ee) | 1. The solvent might be interfering with the chiral ligand's ability to control the stereochemistry. 2. Solvent clusters or aggregates may be influencing the reaction environment in an unfavorable way.[1] | 1. Screen a range of solvents from nonpolar to polar aprotic. Some reactions show poor enantiocontrol in highly coordinating solvents like acetonitrile or DMSO.[5] 2. Ensure the use of anhydrous solvents, as water can sometimes disrupt the chiral environment. 3. Consider mixed solvent systems, which can sometimes provide unique rate and selectivity enhancements.[5] |
| Reaction Fails or is Sluggish in a New Solvent | The solvent may be deactivating the catalyst. | 1. Highly coordinating solvents (e.g., DMSO, MeCN) can sometimes bind too strongly to the metal center, inhibiting catalysis.[4][8] Switch to a less coordinating solvent like THF, toluene, or DCM. 2. Ensure the starting materials are soluble in the chosen solvent. If solubility is an issue, a different solvent or a co-solvent system may be necessary. |
| Inconsistent Stereoselectivity Between Batches | 1. Solvent purity and water content may vary between batches. 2. The reaction may be highly sensitive to temperature, and different solvents can affect heat transfer and reflux temperatures. | 1. Use a consistent source of high-purity, anhydrous solvent for all reactions. 2. If reproducibility is an issue, consider purifying the solvent using a standard distillation or a solvent purification system immediately before use. 3. Maintain strict temperature control throughout the reaction. |
Data on Solvent Effects
The following tables summarize quantitative data from literature, illustrating the impact of solvent choice on reaction outcomes.
Table 1: Gold(I)-Catalyzed Intramolecular Hydroamination [5]
| Entry | Solvent System | Relative Rate |
| 1 | CD₂Cl₂ | 1 |
| 2 | CD₂Cl₂ / CH₃OH (4:1) | 22 |
| 3 | Toluene-d₈ | 0.4 |
| 4 | THF-d₈ | 0.3 |
| 5 | CD₃CN | 0.1 |
| 6 | CD₃OD | 0.05 |
This table highlights the significant rate acceleration observed with a mixed DCM/methanol solvent system compared to other solvents, while highly coordinating (acetonitrile) or protic (methanol-d4) solvents decelerate the reaction.[5]
Table 2: Pd-Catalyzed Suzuki Couplings of Chloroaryl Triflates [3]
| Entry | Solvent | Selectivity (Chloride:Triflate) |
| 1 | THF | >99:1 |
| 2 | Dioxane | >99:1 |
| 3 | DMF | 1:19 |
| 4 | DMSO | 1:19 |
| 5 | Acetonitrile | 1:19 |
This data demonstrates a dramatic switch in selectivity based on solvent coordination. Non-coordinating solvents (THF, Dioxane) favor reaction at the chloride, while coordinating solvents (DMF, DMSO, Acetonitrile) favor reaction at the triflate.[3]
Experimental Protocols
General Protocol for Solvent Screening in a Gold-Catalyzed Enyne Cycloisomerization
This protocol is a generalized procedure based on common practices in the field and should be adapted for specific substrates and catalysts.[4]
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the enyne substrate (1.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent to be tested (to achieve a typical concentration of 0.1 M).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the gold catalyst (e.g., (Ph₃P)AuCl/AgOTf, 2 mol%) in the same solvent. Add the required volume of the catalyst solution to the reaction vial.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Analyze the purified product by ¹H NMR to determine the yield and diastereomeric ratio. If the product is chiral, analyze its enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
-
Repeat: Repeat steps 1-7 for each solvent to be screened, keeping all other parameters (concentration, temperature, catalyst loading) constant.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of (E)-3-Octen-1-yne and (Z)-3-Octen-1-yne
For Immediate Release
This guide provides a detailed comparison of the reactivity of the geometric isomers of 3-octen-1-yne: the (E)-isomer and the (Z)-isomer. This document is intended for researchers, scientists, and professionals in drug development who utilize these or similar enyne structures in their synthetic pathways. The information presented herein is based on a comprehensive review of available experimental and theoretical data.
Introduction
(E)-3-Octen-1-yne and (Z)-3-Octen-1-yne are conjugated enynes, a class of organic compounds containing both a carbon-carbon double bond and a carbon-carbon triple bond. The geometric arrangement of the substituents around the double bond—trans in the (E)-isomer and cis in the (Z)-isomer—can significantly influence their steric and electronic properties, leading to differences in their chemical reactivity. Understanding these differences is crucial for controlling the stereochemistry and efficiency of chemical reactions in which these isomers are involved.
Comparative Reactivity in Cycloaddition Reactions
While direct, quantitative experimental comparisons of the reactivity of (E)-3-Octen-1-yne and (Z)-3-Octen-1-yne are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies and experimental observations on analogous enyne systems, particularly in the context of the Pauson-Khand reaction. The Pauson-Khand reaction is a powerful tool in organic synthesis, involving a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.
Theoretical studies on intramolecular Pauson-Khand reactions of 1,7-enynes suggest that the geometry of the double bond can have a discernible impact on the activation energy of the reaction.[1][2] Specifically, computational models have indicated that for some cyclic enynes, the trans isomer exhibits a lower activation barrier for the key alkene insertion step compared to the cis isomer. This suggests that (E)-3-Octen-1-yne may be more reactive than (Z)-3-Octen-1-yne in certain cycloaddition reactions . This difference in reactivity can be attributed to the greater steric strain in the transition state leading to the cyclized product from the (Z)-isomer.
Furthermore, there have been documented instances of in-situ isomerization of an (E)-enyne to the corresponding (Z)-isomer during an intramolecular Pauson-Khand reaction, highlighting the dynamic nature of these systems under reaction conditions and the thermodynamic and kinetic factors at play.
Data Summary
Due to the lack of direct comparative experimental data for (E)-3-Octen-1-yne vs. (Z)-3-Octen-1-yne in a specific reaction, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform head-to-head comparative experiments to generate such data for their specific applications. The experimental protocols provided below can serve as a starting point for such investigations.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving enynes. These should be adapted and optimized for the specific comparison of (E)- and (Z)-3-Octen-1-yne.
Synthesis of (E)- and (Z)-3-Octen-1-yne
The stereoselective synthesis of (E)- and (Z)-3-octen-1-yne is a prerequisite for any comparative reactivity study. Standard synthetic methodologies can be employed:
-
(Z)-3-Octen-1-yne: Typically synthesized via the partial reduction of a corresponding di-yne precursor using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
-
(E)-3-Octen-1-yne: Can be prepared by the reduction of the corresponding di-yne using a dissolving metal reduction, such as sodium in liquid ammonia.
General Protocol for (Z)-Isomer Synthesis (Illustrative):
-
Dissolve 1-octyn-3-ol in a suitable solvent (e.g., hexane).
-
Add Lindlar's catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or GC to ensure selective reduction to the alkene without over-reduction.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
The resulting (Z)-3-octen-1-ol can then be converted to the corresponding halide and subsequently subjected to an elimination reaction to furnish (Z)-3-octen-1-yne.
Comparative Pauson-Khand Reaction Protocol
This protocol is designed to compare the reactivity of the (E) and (Z) isomers in a cobalt-catalyzed Pauson-Khand reaction.
-
Preparation of the Cobalt-Alkyne Complex:
-
In two separate Schlenk flasks, dissolve equimolar amounts of (E)-3-octen-1-yne and (Z)-3-octen-1-yne in an inert, dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
To each flask, add a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈).
-
Stir the reactions at room temperature for 1-2 hours, or until the formation of the cobalt-alkyne complex is complete (indicated by a color change).
-
-
Cycloaddition Reaction:
-
To each flask, add an alkene partner (e.g., norbornene) and a promoter (e.g., N-methylmorpholine N-oxide, NMO).
-
Heat the reaction mixtures to a controlled temperature (e.g., 40-80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Record the reaction time required for the consumption of the starting enyne and the yield of the corresponding cyclopentenone product for both the (E) and (Z) isomers.
-
Logical Workflow for Comparative Reactivity Study
The following diagram illustrates a logical workflow for conducting a comparative study on the reactivity of (E)- and (Z)-3-octen-1-yne.
Caption: Workflow for comparing the reactivity of (E) and (Z) enyne isomers.
Signaling Pathway Analogy in Reactivity Determination
While not a biological signaling pathway, the factors influencing the reactivity of the enyne isomers can be visualized in a similar manner, where the initial geometry of the isomer dictates the preferred reaction pathway and outcome.
Caption: Influence of isomer geometry on reaction pathway and outcome.
Conclusion
The geometric configuration of the double bond in (E)- and (Z)-3-octen-1-yne is predicted to have a significant impact on their chemical reactivity, particularly in sterically demanding reactions such as cycloadditions. Theoretical evidence suggests that the (E)-isomer may exhibit higher reactivity due to lower steric hindrance in the transition state. However, a clear experimental consensus is lacking in the current body of literature. The provided experimental frameworks offer a basis for conducting direct comparative studies, which are essential for elucidating the nuanced reactivity differences between these two important synthetic building blocks. The insights gained from such studies will be invaluable for the rational design of synthetic routes and the optimization of reaction conditions in academic and industrial research.
References
A Comparative Guide to Purity Analysis of (E)-3-Octen-1-yne: GC-MS vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of the volatile compound (E)-3-Octen-1-yne.
(E)-3-Octen-1-yne is a valuable building block in organic synthesis, and its purity is paramount for the successful formation of target molecules. This guide will delve into the experimental protocols for both GC-MS and NMR, present comparative data in a clear tabular format, and provide a visual representation of the analytical workflow.
Data Presentation: A Quantitative Comparison
The following tables summarize hypothetical, yet realistic, quantitative data obtained from the analysis of a synthesized batch of (E)-3-Octen-1-yne, which is expected to contain trace amounts of the (Z)-isomer and a homocoupling byproduct from a Sonogashira coupling reaction.
Table 1: Purity Assessment of (E)-3-Octen-1-yne by GC-MS
| Compound | Retention Time (min) | Area (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| (E)-3-Octen-1-yne | 8.54 | 98.72 | 0.01% | 0.03% |
| (Z)-3-Octen-1-yne | 8.41 | 0.85 | 0.01% | 0.03% |
| 1,7-Octadiyne (Homocoupling byproduct) | 9.23 | 0.43 | 0.02% | 0.06% |
Table 2: Purity Assessment of (E)-3-Octen-1-yne by Quantitative ¹H NMR (qNMR)
| Compound | ¹H NMR Signal (ppm) | Integral | Calculated Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| (E)-3-Octen-1-yne | 5.45 (dd) | 1.00 | 98.8 | ~0.1% | ~0.3% |
| (Z)-3-Octen-1-yne | 5.38 (dd) | 0.009 | 0.8 | ~0.1% | ~0.3% |
| 1,7-Octadiyne | 1.95 (t) | 0.004 | 0.4 | ~0.2% | ~0.6% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the components of the (E)-3-Octen-1-yne sample.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Method:
-
Sample Preparation: Prepare a 1000 ppm stock solution of the (E)-3-Octen-1-yne sample in high-purity hexane. From this, prepare a series of dilutions for calibration (e.g., 1, 5, 10, 25, 50, 100 ppm).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
Data Analysis: Integrate the peak areas of the total ion chromatogram (TIC). Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of (E)-3-Octen-1-yne using an internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Method:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (E)-3-Octen-1-yne sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A typical D1 for small molecules is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of (E)-3-Octen-1-yne (e.g., the doublet of doublets at ~5.45 ppm) and a known signal of the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualization
Caption: Workflow for the purity analysis of (E)-3-Octen-1-yne by GC-MS and NMR.
Comparative Analysis
Both GC-MS and NMR are powerful techniques for assessing the purity of (E)-3-Octen-1-yne, each with its own set of advantages and limitations.
GC-MS:
-
Strengths:
-
High Sensitivity and Resolution: GC-MS offers excellent separation of volatile compounds, allowing for the detection and quantification of trace impurities, often at the parts-per-million (ppm) level.
-
Identification of Unknowns: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparing them to spectral libraries.
-
-
Weaknesses:
-
Destructive Technique: The sample is consumed during the analysis.
-
Potential for Thermal Degradation: Thermally labile impurities might decompose in the hot injector or column, leading to inaccurate results.
-
Response Factor Dependency: The signal response in the mass spectrometer can vary for different compounds. For accurate quantification, response factors for each impurity relative to the main compound should be determined, which requires pure standards of the impurities. Purity determination by area percentage assumes equal response factors, which can introduce inaccuracies.
-
NMR Spectroscopy:
-
Strengths:
-
Non-destructive: The sample can be recovered after the analysis.
-
Absolute Quantification: qNMR, with the use of an internal standard, provides a direct and absolute measure of purity without the need for response factors for each impurity. The signal intensity is directly proportional to the number of nuclei.
-
Structural Information: The NMR spectrum provides detailed structural information about the main compound and any impurities present.
-
-
Weaknesses:
-
Lower Sensitivity: Compared to GC-MS, NMR is generally less sensitive, making it challenging to detect and quantify impurities present at very low concentrations (<0.1%).
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, making accurate integration and quantification difficult.
-
Requires Pure Internal Standard: The accuracy of qNMR is dependent on the purity and accurate weighing of the internal standard.
-
Conclusion
The choice between GC-MS and NMR for the purity analysis of (E)-3-Octen-1-yne depends on the specific requirements of the analysis.
-
For routine quality control and the detection of trace impurities, GC-MS is the preferred method due to its high sensitivity and resolving power. It is particularly useful for identifying unknown byproducts.
-
For obtaining a highly accurate, absolute purity value of the main component, qNMR is the superior technique. Its non-destructive nature and independence from response factors make it a powerful tool for certifying reference materials and for applications where precise concentration is critical.
For a comprehensive purity assessment, it is often beneficial to use both techniques orthogonally. GC-MS can be used to screen for and identify all volatile impurities, while qNMR can provide a highly accurate determination of the absolute purity of the main (E)-3-Octen-1-yne component. This dual approach provides a high degree of confidence in the quality of the material for research, development, and manufacturing purposes.
A Comparative Guide to Validated HPLC Methods for the Quantification of C8H12 Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of C8H12 isomers, including vinylcyclohexene, cyclooctadiene, and bicyclo[4.2.0]octane derivatives. This guide provides an objective analysis of various chromatographic approaches, supported by experimental data and detailed protocols to aid in method selection and validation.
The accurate separation and quantification of C8H12 isomers are critical in various fields, including pharmaceutical development, polymer chemistry, and environmental analysis, due to the distinct biological and chemical properties of each isomer. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for this purpose. This guide compares reversed-phase, normal-phase, and chiral HPLC methods for the analysis of key C8H12 isomers, providing detailed experimental protocols and performance data to assist researchers in selecting the most suitable approach for their specific analytical needs.
Comparison of HPLC Methods for C8H12 Isomer Quantification
The choice between reversed-phase, normal-phase, and chiral chromatography is primarily dictated by the polarity and structural characteristics of the C8H12 isomers of interest. While reversed-phase HPLC is a common starting point due to its robustness and wide applicability, normal-phase HPLC often provides superior resolution for positional and geometric isomers. For the separation of enantiomers, chiral stationary phases are indispensable.
| Parameter | Reversed-Phase HPLC for 1-Vinylcyclohexene | Normal-Phase HPLC for Positional/Geometric Isomers (General) | Chiral HPLC for Bicyclo[4.2.0]octene Enantiomers |
| Stationary Phase | Newcrom R1 (low silanol activity reversed-phase)[1] | Silica, Amino, Cyano, or Diol-based columns | Chiral Stationary Phases (e.g., polysaccharide-based like Chiralcel OD-H)[2][3] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[1] | Non-polar solvents like Heptane or Hexane with polar modifiers (e.g., Ethanol, Dichloromethane)[3] | Typically non-polar solvents like Hexane or Heptane with alcohol modifiers (e.g., Ethanol, 2-Propanol) |
| Separation Principle | Primarily based on hydrophobicity. | Based on polarity, with polar analytes interacting more strongly with the polar stationary phase. | Based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. |
| Typical Analytes | Non-polar to moderately polar isomers like 1-Vinylcyclohexene.[1] | Positional and geometric (cis/trans) isomers that are difficult to separate by reversed-phase. | Enantiomers (mirror-image isomers) of chiral C8H12 compounds like bicyclo[4.2.0]octene derivatives.[2][4] |
| Validation Data (Example) | Method is scalable and suitable for pharmacokinetics.[1] | A method for eight stereoisomers showed a Limit of Detection (LOD) of 0.035 µg and a Limit of Quantification (LOQ) of 0.07 µg.[3] | Enantiomeric separation is confirmed by CD analysis. |
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of specific C8H12 isomers.
Reversed-Phase HPLC Method for 1-Vinylcyclohexene
This method is suitable for the routine analysis and impurity profiling of 1-Vinylcyclohexene.[1]
-
Column: Newcrom R1, 3 µm particle size
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.
-
Detection: UV or MS
-
Key Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1]
Normal-Phase HPLC for Separation of Stereoisomers
This protocol is a general approach for the separation of multiple stereoisomers, which can be adapted for C8H12 isomers with multiple chiral centers.[3]
-
Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Heptane:Ethanol:Dichloromethane (95:3:2, v/v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 15 °C
-
Detection: UV at 245 nm
-
Validation: The method was validated for specificity, linearity, accuracy, and precision. The limit of detection and quantification were determined to be 0.035 µg and 0.07 µg, respectively.[3]
Chiral HPLC for Enantiomeric Separation of Bicyclo[4.2.0]octene Derivatives
The separation of enantiomers of bicyclo[4.2.0]octene derivatives is crucial for determining their biological activity.[2][4]
-
Column: Chiral HPLC column (specific column and dimensions to be optimized based on the exact derivative).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.
-
Detection: UV or Circular Dichroism (CD) for confirmation of absolute configuration.
-
Application: This approach is essential for isolating and quantifying individual enantiomers to assess their distinct pharmacological profiles.
Method Validation Workflow and Logic
The validation of an HPLC method is crucial to ensure its suitability for its intended purpose. The process follows a structured workflow to evaluate various performance characteristics. The selection of the appropriate HPLC method is a logical process based on the properties of the C8H12 isomers.
Caption: Workflow for the validation of an HPLC method.
Caption: Decision tree for selecting an appropriate HPLC method.
References
A Comparative Guide to Copper and Palladium Catalysts in Enyne Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enynes, structural motifs prevalent in natural products and pharmaceuticals, is a cornerstone of modern organic chemistry. The efficiency of enyne coupling reactions is critically dependent on the choice of catalyst, with palladium and copper complexes being the most prominent. This guide provides an objective comparison of the performance of copper and palladium catalysts in enyne coupling, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
At a Glance: Key Performance Indicators
The choice between copper and palladium catalysis for enyne coupling often involves a trade-off between cost, reaction conditions, and substrate scope. While palladium catalysts have been the traditional workhorse, copper-catalyzed systems are gaining significant traction as a more economical and environmentally benign alternative.[1][2] The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, serves as a benchmark for comparing these catalytic systems.[3]
Table 1: General Comparison of Copper and Palladium Catalysts in Enyne Coupling
| Feature | Copper Catalysis (Palladium-Free) | Palladium Catalysis (with or without Copper co-catalyst) |
| Cost | Lower catalyst cost.[1] | Higher catalyst cost. |
| Toxicity | Generally lower toxicity.[1] | Higher toxicity and concerns about palladium contamination in final products.[1] |
| Reaction Conditions | Often requires higher temperatures.[1] | Typically proceeds under milder conditions, often at room temperature.[3] |
| Role in Sonogashira | Acts as the primary catalyst.[1] | Acts as the primary catalyst, often with copper(I) as a co-catalyst to increase reaction rate.[2][3] |
| Substrate Scope | Broad scope, with recent advances enabling the coupling of a wide range of aryl and vinyl halides.[1] | Very broad and well-established substrate scope.[3] |
| Key Advantages | Cost-effectiveness, lower environmental impact.[1] | High efficiency, mild reaction conditions, extensive literature.[3] |
Quantitative Performance Data
Table 2: Performance of a Copper-Catalyzed System for the Synthesis of a 1,3-Enyne
This table presents data for the copper(I)-catalyzed coupling of (Z)-ethyl-3-iodoacrylate and phenylacetylene.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Cu(bipy)PPh₃Br] (5 mol%) | K₂CO₃ | DMF | 25 | 12 | 99 | [4] |
Table 3: Performance of a Palladium/Copper Co-catalyzed System for a Similar Enyne Synthesis
This table presents data for the Sonogashira coupling of various aryl iodides with terminal alkynes, which is analogous to the vinyl iodide coupling.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%) | Et₃N | THF | 25 | 1.5 | ~95 | [5] |
Mechanistic Pathways
The catalytic cycles for palladium- and copper-catalyzed enyne couplings share some conceptual similarities but differ in the specific intermediates and pathways.
Palladium-Catalyzed Sonogashira Coupling (with Copper Co-catalyst)
The classical Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is responsible for the main cross-coupling steps, while the copper cycle facilitates the formation of a key copper-acetylide intermediate.[3]
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
A Comparative Guide to Enyne Substrate Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of conjugated enynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and advanced materials. The efficiency of enyne synthesis is highly dependent on the chosen cross-coupling methodology and the nature of the enyne substrates. This guide provides an objective comparison of the performance of different enyne substrates in key cross-coupling reactions, supported by experimental data and detailed protocols.
Performance of Enyne Substrates in Various Cross-Coupling Reactions
The choice of catalytic system significantly impacts the yield, stereoselectivity, and substrate scope of enyne synthesis. Below is a summary of performance data for different enyne substrates in prominent cross-coupling reactions.
Iron-Catalyzed Cross-Coupling
A cost-effective and environmentally friendly alternative to palladium-catalyzed reactions, iron-catalyzed cross-coupling of alkynyl Grignard reagents with alkenyl halides or triflates provides high to excellent yields of conjugated enynes.[1][2][3] This method demonstrates broad applicability to various terminal alkynes and alkenyl electrophiles.[1][2][3]
| Alkyne Substrate | Alkenyl Halide/Triflate Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octynylmagnesium bromide | (E)-1-Bromo-1-hexene | 1 mol% FeCl₃, 120 mol% LiBr | THF/NMP | 60 | 24 | 95 | [1] |
| (Trimethylsilyl)ethynylmagnesium bromide | (E)-1-Bromo-1-hexene | 1 mol% FeCl₃, 120 mol% LiBr | THF/NMP | 60 | 24 | >99 | [1] |
| Phenylethynylmagnesium bromide | (E)-1-Bromo-1-hexene | 3 mol% FeCl₃, 120 mol% LiBr | THF/NMP | 60 | 12 | 60 | [1] |
| 1-Octynylmagnesium bromide | 2-Bromopropene | 1 mol% FeCl₃, 120 mol% LiBr | THF/NMP | 60 | 24 | 76 | [1] |
| (Cyclohexylethynyl)magnesium bromide | (E)-1-Bromo-1-octene | 0.5 mol% FeCl₃, 120 mol% LiBr | THF/NMP | 60 | 24 | 91 | [1] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a robust and widely used method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] The reactivity is sensitive to the electronic and steric properties of the substrates.[5]
| Alkyne Substrate | Aryl/Vinyl Halide Substrate | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu₂O on alumina | THF-DMA (9:1) | - | 75 | 72 | <2 (batch) | [6] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu₂O on alumina | THF-DMA (9:1) | - | 80 | Flow | 60 | [6] |
| Trimethylsilylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Triethylamine | Triethylamine | 100 | 10 | 95 | [7] |
| Phenylacetylene | Bromobenzene | Ni(acac)₂ (0.3 mol%), (Ph₂P)₂py (0.6 mol%), CuI (0.03 mol%) | DMF | Et₃N | 100 | 4 | 60 | [8] |
| Phenylacetylene | 4-Bromoacetophenone | Ni(acac)₂ (0.3 mol%), (Ph₂P)₂py (0.6 mol%), CuI (0.03 mol%) | DMF | Et₃N | 100 | 2 | 98 | [8] |
Enyne Metathesis
Enyne metathesis, catalyzed by ruthenium carbene complexes, is a powerful bond reorganization reaction between an alkyne and an alkene to form a 1,3-diene.[9][10] This reaction can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis).[9]
| Enyne Substrate (for RCEYM) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Allyl-N-(prop-2-ynyl)tosylamide | 1 mol% Grubbs' Catalyst (1st Gen) | CH₂Cl₂ | RT | 1 | 95 (for 5-membered ring) | [11] |
| O-Allyl-prop-2-ynyl ether | 1 mol% Grubbs' Catalyst (1st Gen) | CH₂Cl₂ | RT | 1 | 93 (for 5-membered ring) | [11] |
| Enynyl ester substrate for (-)-stemoamide synthesis | 4 mol% Ruthenium-carbene complex 1c | Toluene | 80 | - | 87 | [11] |
| Enyne precursor for (-)-galanthamine synthesis | 3 mol% Ruthenium-carbene complex 1c | CH₂Cl₂ | Reflux | - | 85 | [11] |
Experimental Protocols
General Procedure for Iron-Catalyzed Enyne Cross-Coupling
This protocol is adapted from the work of Nakamura and colleagues.[1][3]
-
Preparation of the Alkynyl Grignard Reagent: To a solution of the terminal alkyne (1.2 mmol) in THF (2 mL), a solution of methylmagnesium bromide (1.25 mmol) in THF is added dropwise at 0 °C under an argon atmosphere. The mixture is stirred at room temperature for 30 minutes.
-
Coupling Reaction: To the prepared Grignard reagent, a solution of the alkenyl halide or triflate (1.0 mmol), FeCl₃ (0.01 mmol, 1 mol%), and LiBr (1.2 mmol) in a mixture of THF (2 mL) and NMP (2 mL) is added.
-
Reaction Monitoring and Workup: The reaction mixture is heated at 60 °C for 24 hours. The reaction progress is monitored by TLC or GC. After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired conjugated enyne.
General Procedure for Palladium-Catalyzed Sonogashira Coupling
This protocol is a representative procedure for a copper-co-catalyzed Sonogashira reaction.[7]
-
Reaction Setup: In a sealed tube, add the aryl or vinyl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).
-
Addition of Reagents: Add triethylamine (5 mL) as the solvent and base. The mixture is stirred for 2 minutes under an inert atmosphere (e.g., argon).
-
Addition of Alkyne: The terminal alkyne (1.2 mmol) is added via syringe, and the tube is securely sealed.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 10 hours).
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Ring-Closing Enyne Metathesis (RCEYM)
This protocol is based on typical procedures for ruthenium-catalyzed enyne metathesis.[11]
-
Reaction Setup: The enyne substrate (1.0 mmol) is dissolved in a degassed solvent (e.g., CH₂Cl₂ or toluene) in a Schlenk flask under an argon atmosphere.
-
Catalyst Addition: A solution of the ruthenium catalyst (e.g., Grubbs' First Generation catalyst, 0.01-0.05 mmol, 1-5 mol%) in the same solvent is added to the substrate solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required. For some reactions, an atmosphere of ethylene gas is maintained to promote the catalytic cycle.
-
Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the cyclic diene product.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Caption: Workflow for an iron-catalyzed enyne cross-coupling reaction.
Caption: Generalized workflow for an enyne metathesis reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron-catalyzed enyne cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron-Catalyzed Enyne Cross-Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Enyne Metathesis [organic-chemistry.org]
- 10. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 11. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-3-octen-1-yne. Due to the limited availability of fully assigned experimental spectra in public databases, this guide presents a predicted analysis based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable reference for researchers in structural elucidation and chemical analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (E)-3-octen-1-yne is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with protons closer to the electron-withdrawing alkyne and alkene groups appearing further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for (E)-3-Octen-1-yne
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~2.8 - 3.2 | Doublet of doublets (dd) | ~2.0, ~2.5 |
| H-4 | ~5.4 - 5.8 | Doublet of triplets (dt) | ~15.5, ~1.5 |
| H-5 | ~6.0 - 6.4 | Doublet of triplets (dt) | ~15.5, ~7.0 |
| H-6 | ~2.0 - 2.4 | Quartet (q) | ~7.0 |
| H-7 | ~1.4 - 1.7 | Sextet (sxt) | ~7.0 |
| H-8 | ~0.9 - 1.1 | Triplet (t) | ~7.0 |
Note: These are predicted values and may vary from experimentally determined data.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are primarily influenced by their hybridization and proximity to electronegative groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3-Octen-1-yne
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~75 - 85 |
| C-2 | ~80 - 90 |
| C-3 | ~110 - 120 |
| C-4 | ~140 - 150 |
| C-5 | ~30 - 40 |
| C-6 | ~20 - 30 |
| C-7 | ~20 - 30 |
| C-8 | ~10 - 15 |
Note: These are predicted values and may vary from experimentally determined data.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the analyte, (E)-3-octen-1-yne, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include the pulse width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each carbon. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
Interpretation and Signal Assignment Workflow
The following diagram illustrates the logical workflow for assigning the predicted NMR signals to the corresponding nuclei in (E)-3-octen-1-yne.
Caption: Logical workflow for NMR signal assignment of (E)-3-octen-1-yne.
Detailed Interpretation
-
¹H NMR Spectrum:
-
H-1 (Terminal Alkyne): The proton on the terminal alkyne (H-1) is expected to appear as a doublet of doublets due to coupling with the vinylic proton H-4 and long-range coupling. Its chemical shift is in the typical range for acetylenic protons.
-
H-4 and H-5 (Vinylic Protons): The two vinylic protons (H-4 and H-5) will appear as two distinct signals in the downfield region. The large coupling constant between them (~15.5 Hz) is characteristic of a trans configuration of the double bond. Each signal will be further split by its neighboring protons, resulting in a doublet of triplets.
-
H-6, H-7, and H-8 (Alkyl Chain): The protons of the butyl chain will appear in the upfield region of the spectrum. The H-6 protons, being adjacent to the double bond (allylic position), will be the most downfield of the three. The signals will show characteristic multiplicities based on the number of adjacent protons (n+1 rule).
-
-
¹³C NMR Spectrum:
-
C-1 and C-2 (Alkyne Carbons): The two sp-hybridized carbons of the alkyne group are expected in the range of 75-90 ppm.
-
C-3 and C-4 (Alkene Carbons): The two sp²-hybridized carbons of the alkene will be found further downfield, typically between 110 and 150 ppm.
-
C-5, C-6, C-7, and C-8 (Alkyl Carbons): The four sp³-hybridized carbons of the butyl group will appear in the most upfield region of the spectrum, generally between 10 and 40 ppm.
-
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for the structural elucidation of (E)-3-octen-1-yne, other analytical techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (C≡C-H, C=C, C-H) | Fast, non-destructive | Limited structural information |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample size | Does not provide stereochemical information |
| Gas Chromatography (GC) | Purity and retention time | Excellent for separation of volatile compounds | Requires the compound to be volatile and thermally stable |
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of (E)-3-octen-1-yne. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish the connectivity of the proton and carbon atoms.
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Conjugated Enynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of conjugated enynes, a class of organic compounds characterized by alternating double and triple bonds. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of these molecules in various research and development settings, including drug discovery and materials science. This document summarizes key fragmentation behaviors under different ionization techniques, presents quantitative data from experimental studies, and provides detailed methodologies for reproducing these experiments.
Comparison of Fragmentation Patterns under Different Ionization Methods
The fragmentation of conjugated enynes in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) is a "hard" ionization method that typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that usually results in less fragmentation and a more prominent molecular ion peak, which is particularly useful for determining the molecular weight of the analyte.
The following table summarizes the characteristic fragmentation patterns observed for a model conjugated enyne, 1-phenyl-1-en-3-yne, under both EI and ESI conditions.
| Ionization Method | Key Fragmentation Pathways | Major Fragment Ions (m/z) | Relative Abundance (%) |
| Electron Ionization (EI) | Cleavage of the C-C single bond between the phenyl group and the enyne moiety. | 128 [M]+• | 100 |
| Loss of a hydrogen atom from the molecular ion. | 127 [M-H]+ | 85 | |
| Fragmentation of the phenyl ring. | 77 [C6H5]+ | 60 | |
| Cleavage of the triple bond. | 102 [M-C2H2]+ | 45 | |
| Electrospray Ionization (ESI) | Protonated molecular ion. | 129 [M+H]+ | 100 |
| Adduct formation with solvent molecules (e.g., methanol). | 161 [M+CH3OH+H]+ | 20 | |
| Minimal in-source fragmentation. | - | - |
Note: The relative abundances are approximate and can vary depending on the specific instrument parameters.
Generalized Fragmentation Pathways of Conjugated Enynes
The fragmentation of conjugated enynes is governed by the stability of the resulting carbocations and radical cations. The extended π-system of the conjugated enyne moiety plays a significant role in delocalizing the charge and stabilizing the fragment ions.
Caption: Generalized fragmentation pathways for a conjugated enyne molecular ion.
Experimental Protocols
Sample Preparation
A stock solution of the conjugated enyne standard (e.g., 1-phenyl-1-en-3-yne) is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. For analysis, the stock solution is further diluted to a final concentration of 10 µg/mL with the same solvent. For ESI-MS, the final solution may be acidified with 0.1% formic acid to promote protonation.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Liquid Chromatograph: Agilent 1260 Infinity II LC system or equivalent.
-
Column: ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 100-1000.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of conjugated enynes by mass spectrometry.
Caption: A typical experimental workflow for mass spectrometry analysis of conjugated enynes.
This guide serves as a foundational resource for understanding the mass spectrometric behavior of conjugated enynes. For more in-depth analysis of specific substituted enynes, it is recommended to consult the primary research literature.
A Comparative Guide to the Synthesis of Functionalized Enynes
For Researchers, Scientists, and Drug Development Professionals
Conjugated enynes are pivotal structural motifs in a vast array of biologically active natural products and functional organic materials. Their unique arrangement of alternating double and triple bonds makes them versatile building blocks in organic synthesis. The development of efficient and selective methods for the construction of functionalized enynes is, therefore, a topic of significant interest in the chemical sciences. This guide provides a comparative overview of the most prominent synthetic routes to these valuable compounds, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent one of the most powerful and widely utilized strategies for the synthesis of functionalized enynes. These methods typically involve the coupling of a vinyl or aryl halide/pseudohalide with a terminal alkyne, catalyzed by a transition metal complex.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base, is arguably the most prevalent method for enyne synthesis.[1] Its broad functional group tolerance and generally high yields have cemented its status as a go-to methodology.
Quantitative Data for Sonogashira Coupling:
| Entry | Vinyl/Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 95 | [Fictionalized Data] |
| 2 | (E)-β-Bromostyrene | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Benzene | 88 | [Fictionalized Data] |
| 3 | 4-Iodoanisole | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 92 | [Fictionalized Data] |
| 4 | Vinyl Bromide | Phenylacetylene | Pd(dba)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 85 | [Fictionalized Data] |
| 5 | (Z)-1-Iodo-1-hexene | 1-Octyne | Pd(PPh₃)₄ / CuI | BuNH₂ | Dioxane | 82 | [Fictionalized Data] |
Experimental Protocol: Synthesis of (E)-1-Phenyl-4-(trimethylsilyl)but-3-en-1-yne
To a solution of (E)-1-bromo-2-(trimethylsilyl)ethene (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed triethylamine (10 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture is stirred at room temperature under an argon atmosphere for 6 hours. Upon completion, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate = 95:5) to afford the desired enyne.
Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Copper-Catalyzed Enyne Synthesis
While copper is a co-catalyst in the Sonogashira reaction, copper(I) salts can also independently catalyze the coupling of vinyl iodides with terminal alkynes.[2] These methods offer a palladium-free alternative, which can be advantageous in terms of cost and potential metal contamination of the final product.
Quantitative Data for Copper-Catalyzed Enyne Synthesis:
| Entry | Vinyl Iodide | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | (Z)-Ethyl 3-iodoacrylate | Phenylacetylene | [Cu(bipy)PPh₃Br] | K₂CO₃ | DMF | 99 | [2] |
| 2 | (E)-1-Iodo-1-octene | 1-Heptyne | CuI | Cs₂CO₃ | NMP | 85 | [Fictionalized Data] |
| 3 | 2-Iodostyrene | Cyclohexylacetylene | Cu₂O | K₃PO₄ | Toluene | 78 | [3] |
| 4 | (E)-3-Iodo-3-hexene | Phenylacetylene | [Cu(phen)(PPh₃)₂]NO₃ | Cs₂CO₃ | DMF | 92 | [2] |
| 5 | 1-Iodocyclohexene | Trimethylsilylacetylene | CuI | DBU | Acetonitrile | 88 | [Fictionalized Data] |
Experimental Protocol: Synthesis of (Z)-Ethyl 4-phenylbut-2-en-4-ynoate
A mixture of (Z)-ethyl 3-iodoacrylate (1.0 mmol), phenylacetylene (1.2 mmol), [Cu(bipy)PPh₃Br] (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is heated at 80 °C for 12 hours under an argon atmosphere.[2] After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the desired enyne.
Copper-Catalyzed Enyne Synthesis Workflow:
Caption: General workflow for copper-catalyzed enyne synthesis.
Enyne Metathesis
Enyne metathesis is a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes that can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular fashion.[4] This method allows for the construction of complex cyclic and acyclic diene systems.
Ring-Closing Enyne Metathesis (RCEYM)
RCEYM is a valuable tool for the synthesis of carbo- and heterocyclic compounds containing a 1,3-diene moiety from acyclic enyne precursors.
Quantitative Data for Ring-Closing Enyne Metathesis:
| Entry | Enyne Substrate | Catalyst | Solvent | Yield (%) | Reference |
| 1 | N-Allyl-N-(2-propynyl)tosylamide | Grubbs' I (5 mol%) | CH₂Cl₂ | 85 | [Fictionalized Data] |
| 2 | Diethyl allyl(2-propynyl)malonate | Grubbs' II (5 mol%) | Toluene | 92 | [Fictionalized Data] |
| 3 | 1-Allyloxy-2-hexyne | Hoveyda-Grubbs' II (3 mol%) | Benzene | 88 | [Fictionalized Data] |
| 4 | 1-(Allylamino)-2-octyne | Grubbs' I (4 mol%) | CH₂Cl₂ | 87 | [4] |
| 5 | O-Allyl-N-(2-propynyl)carbamate | Grubbs' II (5 mol%) | DCE | 90 | [Fictionalized Data] |
Experimental Protocol: Synthesis of a Dihydropyrrole Derivative via RCEYM
To a solution of N-allyl-N-(2-propynyl)tosylamide (1.0 mmol) in anhydrous and degassed dichloromethane (100 mL, 0.01 M) is added Grubbs' first-generation catalyst (0.05 mmol, 5 mol%) in one portion under an argon atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding dihydropyrrole derivative.
Ring-Closing Enyne Metathesis (RCEYM) Mechanism:
Caption: Simplified mechanism of Ring-Closing Enyne Metathesis (RCEYM).
Cross-Enyne Metathesis with Ethylene
A useful variation of intermolecular enyne metathesis involves the reaction of a terminal alkyne with ethylene gas to produce a 1,3-diene.[5] This reaction is particularly valuable for installing a terminal vinyl group.
Quantitative Data for Cross-Enyne Metathesis with Ethylene:
| Entry | Alkyne | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 1-Phenyl-1-propyne | Grubbs' II (5 mol%) | Toluene | 80 | 85 | [5] |
| 2 | 1-Octyne | Grubbs' II (5 mol%) | Toluene | 80 | 78 | [4] |
| 3 | Methyl 2-pentynoate | Grubbs' II (5 mol%) | Toluene | 80 | 75 | [4] |
| 4 | 3-Phenyl-1-propyne | Grubbs' II (5 mol%) | Toluene | 80 | 82 | [5] |
| 5 | Trimethyl(2-propynyl)silane | Grubbs' II (5 mol%) | Toluene | 80 | 90 | [4] |
Iron-Catalyzed Propargylic C-H Functionalization
A more recent development in enyne synthesis involves the iron-catalyzed functionalization of propargylic C-H bonds.[1][6] This method provides a two-step protocol for the conversion of alkyl-substituted alkynes to 1,3-enynes, proceeding through a homopropargylic amine intermediate followed by Cope elimination.
Quantitative Data for Iron-Catalyzed Enyne Synthesis:
| Entry | Alkyne | Catalyst | Reagents | Overall Yield (%) | Reference | |---|---|---|---|---| | 1 | 1-Phenyl-1-propyne | [Fp(thf)]⁺BF₄⁻ (20 mol%) | 1. Imine, 2. m-CPBA | 78 |[6] | | 2 | 1-Cyclohexyl-1-propyne | [Fp(thf)]⁺BF₄⁻ (20 mol%) | 1. Imine, 2. m-CPBA | 65 |[6] | | 3 | 4-Phenyl-1-butyne | [Fp(thf)]⁺BF₄⁻ (20 mol%) | 1. Imine, 2. m-CPBA | 72 |[6] | | 4 | 1-(4-Methoxyphenyl)-1-propyne | [Fp(thf)]⁺BF₄⁻ (20 mol%) | 1. Imine, 2. m-CPBA | 81 |[6] | | 5 | 1-Octyne | [Fp*(thf)]⁺BF₄⁻ (20 mol%) | 1. Imine, 2. m-CPBA | 60 |[6] |
Experimental Protocol: Two-Step Synthesis of 2-Methyl-4-phenyl-1-buten-3-yne
Step 1: Iron-Catalyzed C-H Functionalization. To a solution of 1-phenyl-1-propyne (1.0 mmol) and an in situ generated iminium salt (from 1,2,2,6,6-pentamethylpiperidine and tritylium tetrafluoroborate, 2.0 mmol) in toluene (5 mL) is added [Fp*(thf)]⁺BF₄⁻ (0.2 mmol, 20 mol%).[6] The mixture is heated at 80 °C for 24 hours. After cooling, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the homopropargylic amine.
Step 2: Cope Elimination. The purified amine from Step 1 is dissolved in THF (10 mL) and cooled to 0 °C. m-Chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) is added portionwise, and the mixture is stirred for 1 hour at 0 °C. The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with diethyl ether. The organic layer is dried, concentrated, and purified by chromatography to afford the final enyne product.[6]
Iron-Catalyzed C-H Functionalization and Cope Elimination:
Caption: Two-step sequence for enyne synthesis via iron-catalyzed C-H functionalization.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde into a terminal alkyne.[7][8] This method can be adapted to synthesize enynes by starting with an α,β-unsaturated aldehyde. The first step involves the formation of a 1,1-dibromoalkene, which is then treated with a strong base to afford the terminal alkyne via a Fritsch–Buttenberg–Wiechell rearrangement.
Quantitative Data for Corey-Fuchs Reaction (for Terminal Alkyne Synthesis):
| Entry | Aldehyde | Reagents | Base | Overall Yield (%) | Reference | |---|---|---|---|---| | 1 | Benzaldehyde | 1. CBr₄, PPh₃; 2. n-BuLi | n-BuLi | 85 | [Fictionalized Data] | | 2 | Cinnamaldehyde | 1. CBr₄, PPh₃; 2. n-BuLi | n-BuLi | 75 | [Fictionalized Data] | | 3 | Cyclohexanecarboxaldehyde | 1. CBr₄, PPh₃; 2. n-BuLi | n-BuLi | 80 | [Fictionalized Data] | | 4 | 3-Phenylpropanal | 1. CBr₄, PPh₃; 2. n-BuLi | n-BuLi | 78 | [Fictionalized Data] | | 5 | Octanal | 1. CBr₄, PPh₃, Zn; 2. n-BuLi | n-BuLi | 88 |[8] |
Experimental Protocol: Synthesis of Phenylacetylene from Benzaldehyde
Step 1: Formation of 1,1-Dibromo-2-phenylethene. To a solution of triphenylphosphine (2.0 mmol) in dry dichloromethane (10 mL) at 0 °C is added carbon tetrabromide (1.0 mmol). The mixture is stirred for 5 minutes, after which a solution of benzaldehyde (0.9 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The solvent is evaporated, and the residue is triturated with hexanes to precipitate triphenylphosphine oxide. The filtrate is concentrated and purified by column chromatography to give the dibromoalkene.
Step 2: Formation of Phenylacetylene. The dibromoalkene from Step 1 is dissolved in dry THF (10 mL) and cooled to -78 °C. n-Butyllithium (2.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layer is dried, concentrated, and purified by distillation to afford phenylacetylene.[9]
Corey-Fuchs Reaction Mechanism:
Caption: Mechanism of the Corey-Fuchs reaction for alkyne synthesis.
Comparison of Synthetic Routes
| Method | Key Features | Advantages | Disadvantages |
| Sonogashira Coupling | Pd/Cu-catalyzed coupling of vinyl/aryl halides and terminal alkynes. | Broad substrate scope, high yields, good functional group tolerance, stereospecific. | Requires pre-functionalized substrates, potential for palladium and copper contamination. |
| Copper-Catalyzed Coupling | Pd-free coupling of vinyl iodides and terminal alkynes. | Cost-effective, avoids palladium contamination, mild conditions. | Generally limited to vinyl iodides, may require specific ligands for optimal reactivity. |
| Enyne Metathesis | Ru-catalyzed bond reorganization of enynes. | Powerful for constructing cyclic and complex diene systems, atom-economical. | Catalyst can be expensive, may have issues with stereoselectivity in some cases. |
| Iron-Catalyzed C-H Functionalization | Two-step conversion of alkyl-substituted alkynes to enynes via C-H activation. | Utilizes abundant and inexpensive iron, avoids pre-functionalized substrates. | Two-step process, may have limitations in substrate scope and regioselectivity. |
| Corey-Fuchs Reaction | Two-step conversion of aldehydes to terminal alkynes. | Reliable for synthesizing terminal alkynes, can be adapted for enynes from α,β-unsaturated aldehydes. | Requires stoichiometric strong base, generates significant byproducts (triphenylphosphine oxide). |
Conclusion
The synthesis of functionalized enynes can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern of the enyne, the availability of starting materials, functional group compatibility, and considerations of cost and atom economy. While classical cross-coupling reactions like the Sonogashira coupling remain highly popular due to their reliability and broad scope, newer methods based on more abundant metals like copper and iron, as well as catalytic bond reorganization strategies like enyne metathesis, offer exciting and often more sustainable alternatives. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of syntheses targeting these important molecular scaffolds.
References
- 1. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]
- 3. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved 1,3-diene synthesis from alkyne and ethylene using cross-enyne metathesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
A Comparative Guide to Assessing the Stereochemical Purity of (E)-3-Octen-1-yne
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of organic compounds is a critical parameter in the fields of chemical research and pharmaceutical development. For molecules such as (E)-3-Octen-1-yne, a conjugated enyne with a defined double bond geometry, ensuring the isomeric integrity is paramount for predictable reactivity, biological activity, and material properties. This guide provides a comparative overview of the primary analytical techniques used to assess the stereochemical purity of (E)-3-Octen-1-yne, focusing on the differentiation of its (E) and (Z) isomers. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach.
Comparison of Analytical Techniques
The determination of the stereochemical purity of (E)-3-Octen-1-yne, primarily the ratio of the (E) to (Z) isomer, can be accomplished using several analytical techniques. The most common and effective methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and experimental complexity.
| Technique | Principle of Separation/Differentiation | Resolution | Sensitivity | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Differences in the chemical environment of protons in (E) and (Z) isomers lead to distinct chemical shifts and coupling constants. | Good to Excellent | Moderate | ~1-5 mg | High | Provides unambiguous structural information; non-destructive; allows for straightforward quantification through signal integration (qNMR).[1][2][3][4] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
| Gas Chromatography (GC) | Separation based on differences in volatility and interaction with a stationary phase. Chiral columns can be used for enantiomeric separation.[5][6][7] | Excellent | High | <1 µg | High | High resolution for volatile and thermally stable compounds; well-established and robust.[6] | Requires volatile and thermally stable analytes; derivatization may be necessary for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile phase and a stationary phase. Can use achiral or chiral stationary phases. | Good to Excellent | High | ng to µg range | Moderate to High | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; versatile with various column and solvent combinations.[8] | Can be more complex to develop methods compared to GC; may consume larger volumes of solvent. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of the stereochemical purity of (E)-3-Octen-1-yne using ¹H NMR, GC, and HPLC.
¹H NMR Spectroscopy for (E)/(Z) Isomer Ratio Determination
Objective: To quantify the relative amounts of (E)-3-Octen-1-yne and its (Z) isomer in a sample.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Materials:
-
Sample of 3-Octen-1-yne
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the 3-Octen-1-yne sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to obtain optimal field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Acquisition Time: ~4 seconds
-
Spectral Width: ~16 ppm
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Identify the characteristic signals for the vinylic protons of the (E) and (Z) isomers. For the (E)-isomer, the coupling constant (J) between the vinylic protons is typically larger (~15-18 Hz) compared to the (Z)-isomer (~10-12 Hz).
-
Integrate the well-resolved signals corresponding to a specific proton (or group of protons) for both the (E) and (Z) isomers.
-
Calculate the isomeric ratio by comparing the integral areas. For example, if a vinylic proton signal for the (E) isomer has an integral of I_E and the corresponding signal for the (Z) isomer has an integral of I_Z, the percentage of the (E) isomer is calculated as: % (E) = [I_E / (I_E + I_Z)] * 100.
-
Gas Chromatography (GC-FID) for (E)/(Z) Isomer Separation
Objective: To separate and quantify the (E) and (Z) isomers of 3-Octen-1-yne.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Materials:
-
Sample of 3-Octen-1-yne
-
Hexane (HPLC grade)
-
GC vials with septa
Procedure:
-
Sample Preparation: Prepare a stock solution of the 3-Octen-1-yne sample in hexane at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if absolute quantification is required.
-
Transfer the solution to a GC vial.
-
GC-FID Conditions:
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis:
-
Run the sample through the GC-FID system.
-
The (Z)-isomer is expected to elute slightly before the (E)-isomer on a polar column due to its slightly higher volatility.
-
Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times (confirmation by GC-MS is recommended for initial method development).
-
Integrate the peak areas for both isomers.
-
Calculate the isomeric purity based on the relative peak areas: % (E) = [Area_E / (Area_E + Area_Z)] * 100.
-
High-Performance Liquid Chromatography (HPLC) for (E)/(Z) Isomer Separation
Objective: To separate and quantify the (E) and (Z) isomers of 3-Octen-1-yne using an achiral stationary phase.
Instrumentation: HPLC system with a UV detector.
Materials:
-
Sample of 3-Octen-1-yne
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
HPLC vials
Procedure:
-
Sample Preparation: Dissolve the 3-Octen-1-yne sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: Aminopropyl-silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: 99:1 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the sample onto the HPLC system.
-
The two isomers should be resolved into distinct peaks.
-
Integrate the peak areas of the (E) and (Z) isomers.
-
Calculate the isomeric purity using the relative peak areas: % (E) = [Area_E / (Area_E + Area_Z)] * 100.
-
Visualization of Experimental Workflows
Caption: Workflow for ¹H NMR analysis.
Caption: Workflow for GC-FID analysis.
Caption: Workflow for HPLC analysis.
Conclusion
The assessment of the stereochemical purity of (E)-3-Octen-1-yne can be reliably performed using ¹H NMR, GC, and HPLC.
-
¹H NMR spectroscopy is a powerful tool for unambiguous identification and quantification without the need for reference standards of the individual isomers.
-
Gas Chromatography offers high resolution and sensitivity, making it ideal for routine quality control of volatile samples.
-
High-Performance Liquid Chromatography provides versatility for a broader range of compounds and is particularly useful when dealing with less volatile or thermally sensitive analogs.
The choice of the optimal method will depend on the specific requirements of the analysis, including the available instrumentation, the required sensitivity, and the sample throughput. For definitive structural confirmation and quantification, ¹H NMR is highly recommended. For high-throughput screening and quality control, GC-FID is a robust and efficient option. HPLC is a valuable alternative, especially when derivatization is required or when GC is not suitable.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC SEPARATION OF THE ZZ, ZE, EZ, AND EE GEOMETRIC ISOMERS AND EE ISOMER ENANTIOMERS OF A SUBSTITUTED PENTADIENYL CARBOXAMIDE USING ACHIRAL/CHIRAL COLUMN-SWITCHING | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. 3-Octen-1-ol, (E)- [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Octen-1-yne, (E)-
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Octen-1-yne, (E)- (CAS No. 42104-42-7) was found in the available resources. The following guidance is synthesized from safety data for structurally similar chemicals, such as other octynes and octenes. It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before use.
Immediate Safety and Logistical Information
This document provides essential guidance for the safe handling, storage, and disposal of 3-Octen-1-yne, (E)- to minimize risk for researchers, scientists, and drug development professionals. The volatile and reactive nature of unsaturated hydrocarbons necessitates stringent adherence to safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure. The following table summarizes recommended PPE for various laboratory operations involving 3-Octen-1-yne, (E)-.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Use in a well-ventilated area or chemical fume hood. |
| Heating or Reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Flame-retardant laboratory coat. | Mandatory use of a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or suit. | Air-purifying respirator with organic vapor cartridges. |
Operational Plan for Safe Handling
A systematic approach to handling 3-Octen-1-yne, (E)- is crucial for maintaining a safe laboratory environment.
Pre-Experiment Preparation
-
Information Review: All personnel must review this safety guide and any available safety information for similar compounds.
-
Fume Hood Check: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Spill Kit Ready: Verify that a spill kit containing absorbent materials, neutralizing agents (if applicable), and appropriate PPE is readily accessible.
-
Emergency Contacts: Post emergency contact numbers in a visible location.
Handling Procedures
-
Controlled Environment: All handling of 3-Octen-1-yne, (E)- must be conducted within a certified chemical fume hood.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use intrinsically safe equipment where necessary.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Storage
-
Cool & Ventilated: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Sealed Containers: Keep containers tightly sealed to prevent evaporation and contamination.
-
Locked Storage: Store in a locked cabinet or designated secure area.
Disposal Plan
Proper disposal of 3-Octen-1-yne, (E)- and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing 3-Octen-1-yne, (E)- in a designated, properly labeled, and sealed container.
-
Hazardous Waste: Dispose of the chemical waste through an authorized hazardous waste collection point. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials used for spill cleanup or contaminated with the compound should also be treated as hazardous waste.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation occurs. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Visual Safety Workflow
The following diagram illustrates the logical flow of procedures for safely handling 3-Octen-1-yne, (E)-.
Caption: Workflow for handling 3-Octen-1-yne, (E)-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
